11-Dehydroxyisomogroside V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H102O29 |
|---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3 |
InChI Key |
SQKPHECGTGXVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
11-Dehydroxyisomogroside V: An Uncharted Territory in Mogroside Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 11-Dehydroxyisomogroside V, a putative derivative of the well-known natural sweeteners, Isomogroside V and Mogroside V. Despite extensive searches, no specific biological activity, mechanism of action, or detailed experimental data has been reported for this particular compound. Its existence is noted in chemical databases, identified by the CAS number 1628293-32-2 and a molecular formula of C60H102O28.
This technical guide aims to provide a foundational understanding of the mogroside family, from which this compound originates, and to highlight the current void in research concerning this specific derivative. The information presented below is based on the broader family of mogrosides, offering a potential framework for future investigation into this compound.
The Mogroside Family: Sweetness and Bioactivity
Mogrosides are a group of triterpene glycosides extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. These compounds are renowned for their intense sweetness, which can be several hundred times that of sucrose, without contributing calories. The most abundant and well-studied of these is Mogroside V.
The general structure of mogrosides consists of a mogrol (B2503665) aglycone backbone with varying numbers and linkages of glucose units. The "11-Dehydroxy" prefix in this compound suggests a structural modification at the 11th carbon position of the mogrol core, specifically the absence of a hydroxyl group that is present in other related mogrosides. This seemingly minor alteration could significantly impact its biological properties.
Potential Biological Activities: An Extrapolation from Known Mogrosides
While no specific data exists for this compound, the broader mogroside family exhibits a range of pharmacological effects. These activities provide a logical starting point for investigating the potential of this derivative.
-
Antioxidant Properties: Mogrosides have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various in vitro and in vivo models.
-
Anti-inflammatory Effects: Several mogrosides have been shown to inhibit the production of pro-inflammatory mediators.
-
Anti-diabetic Potential: Studies suggest that certain mogrosides may improve glucose metabolism and insulin (B600854) sensitivity.
A Call for Research: Unraveling the Properties of this compound
The complete absence of scientific literature on this compound presents a clear opportunity for novel research. Future studies should aim to:
-
Isolate and Characterize: Develop and report detailed protocols for the isolation and purification of this compound from its natural source or through synthetic methods. Comprehensive structural elucidation using techniques like NMR and mass spectrometry is crucial.
-
Investigate Biological Activity: Screen this compound for a range of biological activities, including but not limited to, its antioxidant, anti-inflammatory, and metabolic effects. Comparative studies with Isomogroside V and Mogroside V would be invaluable in understanding the structure-activity relationship.
-
Elucidate Mechanisms of Action: Should any significant biological activity be identified, subsequent research should focus on determining the underlying molecular mechanisms and signaling pathways involved.
Envisioning the Research Workflow
The following diagram illustrates a hypothetical experimental workflow for the initial investigation of this compound.
The Parent Compounds: A Structural Comparison
To understand the potential significance of the "11-Dehydroxy" modification, it is helpful to visualize the relationship between the known mogrosides. The diagram below illustrates the hierarchical relationship based on glycosylation patterns, with the position of this compound being hypothetical.
An In-depth Technical Guide to 11-Oxomogroside V: Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. As a derivative of the intensely sweet mogroside V, 11-oxomogroside V is of significant interest for its potential as a natural sweetener and for its biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of 11-oxomogroside V, intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the user's initial query for "11-Dehydroxyisomogroside V" likely contained a typographical error, as the prominent and well-documented compound in the scientific literature is 11-oxomogroside V.
Natural Sources and Quantitative Analysis
The primary and exclusive natural source of 11-oxomogroside V is the fruit of Siraitia grosvenorii, a perennial vine native to Southern China. The concentration of 11-oxomogroside V in monk fruit is lower than that of the major sweet compound, mogroside V.
Table 1: Quantitative Data of 11-Oxomogroside V in Siraitia grosvenorii Extracts
| Sample Type | Concentration of 11-Oxomogroside V | Method of Analysis |
| Commercial Monk Fruit Extract | 1-10% (of total mogrosides)[1] | HPLC-UV |
| Siraitia grosvenorii Luo Han Guo Extract | 6.8% (g/g) | HPLC[] |
| Mogroside Extract from S. grosvenorii | 7.34 ± 0.16 mg/g | Not specified[3] |
Experimental Protocols
Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol outlines a general method for the extraction of a crude mogroside mixture, including 11-oxomogroside V, from dried monk fruit.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol (B145695)
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.
Purification of 11-Oxomogroside V
This protocol describes a multi-step process to isolate and purify 11-oxomogroside V from the crude extract.
Part A: Macroporous Resin Column Chromatography
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., HZ 806 or equivalent)
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector
-
TLC or HPLC for fraction monitoring
Procedure:
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate by washing with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove polar impurities like sugars and salts.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol, starting with 20% and progressively increasing to 80%.
-
Collect fractions using a fraction collector and monitor the composition of each fraction by TLC or HPLC.
-
Pool the fractions identified as containing 11-oxomogroside V.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched extract.
Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Enriched mogroside extract from Part A
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid (optional)
Procedure:
-
Dissolve the enriched extract in the initial mobile phase.
-
Set up the semi-preparative HPLC system with a C18 column.
-
The mobile phase typically consists of a gradient of acetonitrile in water (e.g., starting from 20-30% acetonitrile and increasing to 50-60%). The addition of 0.1% formic acid can improve peak shape.
-
Set the flow rate (typically 2-5 mL/min for a semi-preparative column).
-
Set the UV detection wavelength to 203-210 nm.
-
Inject the dissolved sample and collect the fraction corresponding to the retention time of 11-oxomogroside V.
-
Concentrate the collected fraction to obtain purified 11-oxomogroside V.
Analytical Quantification by HPLC
System and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 20-35% A; 20-30 min, 35-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm[4].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Spectroscopic Characterization
Structural elucidation of 11-oxomogroside V is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode.
-
Expected Molecular Ion: For C₆₀H₁₀₀O₂₉, the expected [M-H]⁻ ion would be at m/z 1283.6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Aglycone Moiety of Mogrosides (in Pyridine-d₅)
| Carbon No. | ¹³C-NMR (δ ppm) of 11-deoxymogroside V | ¹H-NMR (δ ppm) of 11-deoxymogroside V | Expected Shift Changes for 11-oxomogroside V |
| 3 | ~88.9 | ~3.45 (dd) | Minimal change |
| 5 | ~141.9 | - | Minimal change |
| 6 | ~121.5 | ~5.65 (m) | Minimal change |
| 10 | ~38.0 | - | Minimal change |
| 11 | ~25.7 | ~1.60, ~1.95 (m) | Significant downfield shift of C-11 to ~200-210 ppm (ketone) |
| 12 | ~35.5 | ~2.30, ~2.50 (m) | Downfield shift of adjacent protons |
| 24 | ~76.5 | ~3.80 (m) | Minimal change |
| 25 | ~72.3 | - | Minimal change |
Note: The provided NMR data for 11-deoxymogroside V is based on comparative literature analysis and serves as a guide. Actual values for 11-oxomogroside V will differ, especially around the C-11 ketone.[5]
Biosynthesis and Signaling Pathways
The biosynthesis of mogrosides is a complex process involving multiple enzyme families. The formation of 11-oxomogroside V is believed to occur via the oxidation of mogroside V.
Proposed Biosynthetic Pathway of 11-Oxomogroside V
The conversion of mogroside V to 11-oxomogroside V is an oxidation reaction at the C-11 position. This is likely catalyzed by a member of the cytochrome P450 monooxygenase family of enzymes, which are known to be involved in the hydroxylation and oxidation of triterpenoids.[6][7][8][9][10]
Caption: Proposed enzymatic conversion of Mogroside V to 11-Oxomogroside V.
Experimental Workflow for Isolation and Characterization
The overall process for obtaining and verifying the structure of 11-oxomogroside V follows a logical progression from raw plant material to a purified, characterized compound.
Caption: General experimental workflow for the isolation and characterization of 11-Oxomogroside V.
Conclusion
11-Oxomogroside V is a naturally occurring triterpenoid glycoside with potential applications in the food and pharmaceutical industries. This guide provides a foundational understanding of its natural sources, methods for its isolation and purification, and the analytical techniques employed for its characterization. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel natural products.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of cytochrome P450 in oxime production in glucosinolate biosynthesis as demonstrated by an in vitro microsomal enzyme system isolated from jasmonic acid-induced seedlings of Sinapis alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of cytochrome P450 in oxime production in glucosinolate biosynthesis as demonstrated by an in vitro microsomal enzyme system isolated from jasmonic acid-induced seedlings of Sinapis alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
The Discovery and Characterization of 11-Dehydroxyisomogroside V from Siraitia grosvenorii
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides. For centuries, it has been used in traditional Chinese medicine and more recently, as a natural, non-caloric sweetener. While Mogroside V is the most abundant and well-studied of these compounds, a diverse array of minor mogrosides also exists within the fruit, each with potentially unique biological activities. This technical guide focuses on the discovery, characterization, and experimental protocols related to a specific minor mogroside, 11-Dehydroxyisomogroside V (also referred to as 11-deoxyisomogroside V). This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of Siraitia grosvenorii and the potential applications of its constituents.
Data Presentation: Quantitative Analysis of Mogrosides
While specific quantitative data for this compound is not extensively available in the current literature, this section presents data on the content of major and related minor mogrosides in Siraitia grosvenorii. This information provides a contextual understanding of the relative abundance of different mogrosides within the fruit. The data is a composite from various studies and is presented for comparative purposes.
Table 1: Content of Major Mogrosides in Siraitia grosvenorii Fruit
| Mogroside | Concentration Range (mg/g dry weight) | Percentage of Total Mogrosides | Reference |
| Mogroside V | 5.77 - 11.75 | 49.29% - 75% | [1] |
| Siamenoside I | Varies (second most abundant) | - | [1] |
| Mogroside IV | Detected in some batches | - | [1] |
| Mogroside III | Detected in some batches | - | [1] |
Table 2: Content of Mogroside IIIE (a related compound) in Different Cultivars of Siraitia grosvenorii
Note: this compound is structurally related to Mogroside V, with the absence of a hydroxyl group at the C-11 position. The following data for Mogroside IIIE is presented to illustrate the variability of minor mogrosides across different cultivars and developmental stages.
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, isolation, and characterization of this compound from Siraitia grosvenorii.
Extraction of Crude Mogrosides
-
Plant Material: Dried fruits of Siraitia grosvenorii.
-
Procedure:
-
The dried fruits are ground into a fine powder.
-
The powdered material is extracted with 70% aqueous ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at 60°C with continuous stirring.
-
The extraction process is repeated three times to ensure maximum yield.
-
The extracts are combined and filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude extract.
-
Purification of this compound
-
Instrumentation: Macroporous resin column, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Macroporous Resin Chromatography:
-
The crude extract is dissolved in deionized water and loaded onto a pre-equilibrated macroporous resin column (e.g., D101).
-
The column is first washed with deionized water to remove sugars and other polar impurities.
-
The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing minor mogrosides.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The fractions enriched with minor mogrosides are pooled and concentrated.
-
The concentrated sample is further purified by prep-HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile (B52724) in water. The gradient program should be optimized to achieve separation of the isomeric mogrosides.
-
Fractions corresponding to the peak of this compound are collected.
-
-
Structural Elucidation
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS), Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Procedure:
-
Mass Spectrometry:
-
The purified compound is analyzed by HRMS to determine its accurate molecular weight and elemental composition.
-
Tandem MS (MS/MS) is used to obtain fragmentation patterns, which can help in identifying the aglycone and the sugar moieties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A comprehensive suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
These experiments are used to determine the complete structure of the molecule, including the stereochemistry of the glycosidic linkages.
-
-
Visualizations
Biosynthetic Pathway of Mogrosides
The following diagram illustrates the general biosynthetic pathway of Mogroside V in Siraitia grosvenorii. While the exact enzymatic steps leading to this compound are not fully elucidated, it is likely a derivative of this main pathway.
Caption: General biosynthetic pathway of Mogroside V in Siraitia grosvenorii.
Experimental Workflow for Discovery
The following diagram outlines the typical experimental workflow for the discovery and characterization of a novel natural product like this compound from a plant source.
Caption: Experimental workflow for natural product discovery.
Logical Relationship of Mogroside Structures
This diagram illustrates the structural relationship between Mogrol, the aglycone, and its glycosylated derivatives, including this compound.
Caption: Structural relationships of key mogrosides.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the intensely sweet triterpenoid (B12794562) glycosides from the monk fruit (Siraitia grosvenorii), are gaining significant attention as natural, non-caloric sweeteners. Their complex structure and potent biological activities also make them attractive candidates for pharmaceutical research and development. Understanding the intricate biosynthetic pathway of these compounds is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of mogrosides and related compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved pathways.
The Core Biosynthesis Pathway of Mogrosides
The biosynthesis of mogrosides is a multi-step enzymatic cascade that converts the ubiquitous precursor, squalene (B77637), into the highly glycosylated and intensely sweet mogroside V. This process involves five key enzyme families: squalene epoxidases (SQEs), triterpenoid synthases (specifically cucurbitadienol (B1255190) synthase), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glucosyltransferases (UGTs).[1][2][3][4] The pathway can be broadly divided into two main stages: the formation of the mogrol (B2503665) aglycone and the subsequent glycosylation steps.
Stage 1: Formation of the Mogrol Aglycone
The initial steps of the pathway focus on the cyclization and hydroxylation of squalene to form the core tetracyclic triterpenoid structure of mogrol.
The pathway begins with the epoxidation of squalene to 2,3-oxidosqualene by squalene epoxidase (SQE).[3] The key cyclization step is then catalyzed by cucurbitadienol synthase (SgCS) , which converts 2,3-oxidosqualene into the foundational cucurbitane skeleton, cucurbitadienol.[5] Subsequent hydroxylation and epoxidation reactions, mediated by cytochrome P450s and epoxide hydrolases, lead to the formation of mogrol. Notably, CYP87D18 , a multifunctional P450 enzyme, is responsible for the critical C-11 hydroxylation of a cucurbitadienol-related intermediate.[6][7][8] An epoxide hydrolase (SgEPH) is also involved in the formation of the C-24 and C-25 hydroxyl groups.[3]
Stage 2: Glycosylation of Mogrol
The remarkable sweetness of mogrosides is determined by the number and linkage of glucose moieties attached to the mogrol backbone. This series of glycosylation steps is catalyzed by a cascade of UDP-dependent glucosyltransferases (UGTs).
The glycosylation cascade is initiated by the addition of glucose to either the C3 or C24 hydroxyl group of mogrol. UGT74AC1 has been identified as a mogrol C-3 hydroxyl glycosyltransferase, forming mogroside I-E.[5] UGT720-269-1 is a key enzyme that catalyzes the primary glucosylation at the C24 position to produce mogroside I-A1 (not shown) and can also act on mogroside I-E to form the diglucoside mogroside II-E.[9][10] The subsequent and more complex branched glycosylations are primarily carried out by UGT94-289-3 , a versatile enzyme that sequentially adds glucose units to generate mogroside III, siamenoside I, mogroside IV, and ultimately the sweetest compound, mogroside V.[9][10][11]
Quantitative Data on Mogroside Biosynthesis
The efficiency of the mogroside biosynthetic pathway is a critical factor for both natural accumulation in the monk fruit and for heterologous production systems. The following tables summarize key quantitative data related to enzyme kinetics and product yields.
Table 1: Enzyme Kinetic Parameters
Comprehensive kinetic analysis of all enzymes in the mogroside pathway is still an active area of research. The following table presents the available kinetic data for cucurbitadienol synthase. Kinetic data for other key enzymes such as SgEPH, CYP87D18, and the various UGTs are not yet fully characterized in the literature.
| Enzyme | Allele/Mutant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Specific Activity (nmol min-1 mg-1) | Reference |
| SgCS | 50R573L (wild-type) | 2,3-oxidosqualene | 85.3 ± 7.2 | 0.15 ± 0.01 | 0.0018 | 10.24 | [2][6] |
| SgCS | 50C573L (wild-type) | 2,3-oxidosqualene | 92.1 ± 8.5 | 0.11 ± 0.01 | 0.0012 | 7.31 | [2] |
| SgCS | 50K573L (mutant) | 2,3-oxidosqualene | - | - | - | 13.6 | [6] |
Data for other enzymes is currently limited in published literature.
Table 2: Mogroside Content During Siraitia grosvenorii Fruit Development
The accumulation of different mogrosides varies significantly throughout the maturation of the monk fruit. Early stages are characterized by the presence of less glycosylated, bitter-tasting mogrosides, which are later converted to the sweeter, more highly glycosylated forms.
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside V (mg/g DW) | Reference |
| 15 | ~12 | ~2 | ~0.5 | ~1 | [1] |
| 30 | ~8 | ~5 | ~1 | ~3 | [1] |
| 45 | ~3 | ~8 | ~2 | ~7 | [1] |
| 60 | <1 | ~4 | ~3 | ~10 | [1] |
| 75 | <1 | ~2 | ~4 | ~12 | [1] |
| 90 | <1 | ~1 | ~5 | ~13 | [1] |
Values are approximate and can vary between cultivars and growing conditions.
Table 3: Heterologous Production of Mogrosides and Intermediates
Metabolic engineering efforts in various host organisms have demonstrated the feasibility of producing mogrosides and their precursors. The yields, however, are still being optimized.
| Host Organism | Engineered Pathway | Product | Titer | Reference |
| Saccharomyces cerevisiae | SgCS expression | Cucurbitadienol | 27.44 mg/L | [5] |
| Saccharomyces cerevisiae | Optimized mogrol pathway | Mogrol | 9.1 µg/L | [12] |
| Nicotiana benthamiana | Transient expression of 6 genes | Mogroside III | 148.30 - 252.73 ng/g FW | |
| Nicotiana benthamiana | Transient expression of 6 genes | Mogroside II-E | 339.27 - 5663.55 ng/g FW | |
| Arabidopsis thaliana | Expression of 6 genes | Siamenoside I | 29.65 - 1036.96 ng/g FW | |
| Arabidopsis thaliana | Expression of 6 genes | Mogroside III | 202.75 ng/g FW |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in mogroside biosynthesis. The following sections outline the key experimental protocols for the characterization of the biosynthetic enzymes.
Gene Cloning and Vector Construction
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Functional Characterization of Cucurbitadienol Synthase and Triterpene Glycosyltransferase Involved in Biosynthesis of Mogrosides from Siraitia grosvenorii----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 6. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae [frontiersin.org]
- 12. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 11-Dehydroxyisomogroside V
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dehydroxyisomogroside V is a naturally occurring triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, it is of significant interest for its potential as a natural, non-caloric sweetener and for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis are also presented, alongside a discussion of its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound is a cucurbitane-type triterpenoid glycoside. Its chemical structure is characterized by a mogrol (B2503665) aglycone core with multiple glucose units attached.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1628293-32-2 | [1] |
| Molecular Formula | C60H102O28 | [2] |
| Molecular Weight | 1271.5 g/mol | [2] |
| Physical Description | Information not available | |
| Melting Point | Information not available | |
| Solubility | Information not available in common solvents. General mogrosides are soluble in water and ethanol (B145695). | |
| Purity | Commercially available with >98% purity.[2] |
Biological Activities and Potential Therapeutic Applications
While specific studies on the biological activities of this compound are limited, extensive research on mogrosides, the class of compounds to which it belongs, suggests a range of potential therapeutic applications. The primary active components of Siraitia grosvenorii extracts, mogrosides, are known for their antioxidant, anti-inflammatory, hypoglycemic, and anti-cancer properties.[3][4][5]
Hypoglycemic Effects
Mogrosides have been shown to lower blood sugar levels. The proposed mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][6] AMPK activation leads to the inhibition of genes involved in gluconeogenesis, thereby reducing glucose production in the body.[4][6] The metabolite of mogrosides, mogrol, is believed to be the active component that activates AMPK.[4][6]
Anti-inflammatory Properties
Extracts of Siraitia grosvenorii containing mogrosides have demonstrated anti-inflammatory effects.[7] The mechanism may involve the inhibition of the Toll-like receptor 4 signaling pathway and hypoxia-inducible factor-1α.[3]
Anti-cancer Potential
Mogrosides have shown promise in cancer research. Studies have indicated that they can slow the transformation of normal cells into skin cancer cells induced by chemical carcinogens.[4] Mogrol, the aglycone of mogrosides, has been found to exert antitumor effects by specifically targeting cancer cells.[6] One of the proposed mechanisms involves the signal transducer and activator of transcription 3 (STAT3) pathway, which is often dysregulated in various cancers.[6]
Experimental Protocols
Isolation and Purification of this compound from Siraitia grosvenorii
The following is a general workflow for the isolation and purification of mogrosides, which can be adapted for this compound.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an aqueous ethanol solution (typically 70%).
-
Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract rich in mogrosides.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. This step separates the mogrosides from sugars, pigments, and other impurities.
-
Elution: The column is washed with water, and the mogrosides are then eluted using a stepwise gradient of ethanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Semi-preparative HPLC: The fractions enriched with this compound are further purified using semi-preparative HPLC to obtain the compound with high purity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a wavelength around 203 nm.
-
Standard: A purified standard of this compound is required for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Signaling Pathways
The biological activities of mogrosides are mediated through various signaling pathways. The hypoglycemic effects are primarily linked to the activation of the AMPK pathway, while anti-cancer properties may involve the modulation of the STAT3 pathway.
Caption: Proposed signaling pathways for the biological activities of mogrosides.
Conclusion
This compound, a constituent of monk fruit, holds considerable potential as a natural sweetener and a source of bioactive compounds. While research on this specific mogroside is still in its early stages, the known pharmacological activities of the mogroside family provide a strong rationale for further investigation. This technical guide summarizes the current knowledge and provides a framework for future research into the properties and applications of this compound. Further studies are warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action to unlock its full therapeutic and commercial potential.
References
- 1. This compound | 1628293-32-2 [m.chemicalbook.com]
- 2. biocrick.com [biocrick.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide on the Preliminary Biological Activity of 11-Dehydroxyisomogroside V
This lack of available information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research on the compound's biological effects.
The scientific community has extensively studied other mogrosides, such as Mogroside V, for their various biological activities, including antioxidant and anti-inflammatory properties. However, the specific derivative, 11-Dehydroxyisomogroside V, remains uncharacterized in the public domain.
Therefore, this document serves to highlight the current gap in knowledge regarding the biological activity of this compound. Future research initiatives are necessary to explore the potential therapeutic properties of this compound. Such studies would need to encompass initial in vitro screenings to determine its effects on various cell lines and molecular targets, followed by more in-depth mechanistic studies and eventual in vivo validation.
Until such research is conducted and published, any discussion on the biological activity, experimental protocols, and signaling pathways of this compound would be purely speculative and without scientific basis. We encourage researchers, scientists, and drug development professionals to consider this compound as a novel area for investigation.
An In-depth Technical Guide to the Physicochemical Properties of 11-Dehydroxyisomogroside V
This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and characterization of 11-Dehydroxyisomogroside V, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Physicochemical Data
This compound is a triterpenoid (B12794562) saponin (B1150181) that contributes to the characteristic sweetness of its natural source. The following table summarizes its key physicochemical properties based on available scientific literature.
| Property | Value | Reference |
| Molecular Formula | C₆₀H₁₀₂O₂₈ | [1] |
| Molecular Weight | 1271.45 g/mol | [1] |
| Appearance | White Powder | [1] |
| CAS Number | 1628293-32-2 | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Not reported in detail; likely soluble in water and polar organic solvents like methanol (B129727) and ethanol. | N/A |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry using positive ion mode electrospray ionization time-of-flight (ESI-TOF) was employed to determine the molecular formula.
-
Ionization Mode: Positive ESI
-
Detected Ion: [M+H]⁺
-
Measured m/z: 1271.6649
-
Calculated m/z for C₆₀H₁₀₃O₂₈⁺: 1271.6642[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data were acquired in pyridine-d₅. The assignments were confirmed using 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC.[1] The spectral data confirmed the structure of the aglycone as mogrol (B2503665) and identified the five attached glucose moieties.
(Note: Detailed chemical shift data from the referenced literature is extensive and is best consulted directly from the primary source for in-depth analysis.)
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound.
Isolation and Purification
This compound was isolated from a commercial aqueous alcoholic extract of Siraitia grosvenorii fruits. The general workflow for its purification is as follows:
Detailed Steps:
-
Initial Extraction and Fractionation: The commercial aqueous alcoholic extract of Siraitia grosvenorii is subjected to column chromatography using a Diaion HP-20 resin. The column is first washed with water to remove highly polar impurities. The fraction containing the mogrosides is then eluted with methanol.
-
Silica Gel Chromatography: The methanol eluate is concentrated and further fractionated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform, methanol, and water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water to yield the pure compound.[1]
Structural Elucidation
The purified compound is characterized using the following spectroscopic methods:
-
Mass Spectrometry: High-resolution mass spectra are acquired on an ESI-TOF mass spectrometer to determine the exact mass and molecular formula.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, TOCSY, HSQC, HMBC) spectra are recorded to determine the complete structure, including the stereochemistry of the glycosidic linkages.
-
Acid Hydrolysis: To confirm the identity and stereochemistry of the sugar moieties, the compound is hydrolyzed with acid, and the resulting monosaccharides are analyzed by a suitable chromatographic method (e.g., HPLC) and compared with authentic standards.[1]
Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on other major mogrosides from Siraitia grosvenorii suggests potential mechanisms of action, particularly in the context of metabolic regulation and anti-inflammatory effects. Mogrosides have been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Pathway Descriptions:
-
AMPK Pathway: Activation of AMPK by mogrosides can lead to improved glucose and lipid metabolism, which is a potential mechanism for their anti-diabetic effects.[2]
-
NF-κB Pathway: By inhibiting the IKK complex, mogrosides can prevent the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm. This inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory genes.[2]
Further research is necessary to specifically elucidate the signaling pathways modulated by this compound and to determine its full therapeutic potential.
References
The Engine Room of Sweetness: A Technical Guide to the Role of Cytochrome P450s in Mogroside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of cytochrome P450 monooxygenases (CYPs) in the biosynthesis of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). As the demand for natural, non-caloric sweeteners rises, a thorough understanding of the enzymatic machinery responsible for mogroside production is paramount for applications in metabolic engineering, synthetic biology, and drug development. This document provides a comprehensive overview of the key P450 enzymes, their catalytic functions, and detailed experimental protocols for their characterization.
The Mogroside Biosynthetic Pathway: A Multi-Enzyme Cascade
Mogrosides are triterpenoid (B12794562) glycosides derived from the precursor 2,3-oxidosqualene. The biosynthesis is a complex pathway involving several enzyme families, including squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, UDP-glucosyltransferases (UGTs), and critically, cytochrome P450s.[1][2][3] The core carbon skeleton, cucurbitadienol (B1255190), is first synthesized and then undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by CYPs, to form the aglycone, mogrol. Subsequent glycosylation steps, catalyzed by UGTs, lead to the various mogroside congeners.
The key cytochrome P450 enzyme identified in this pathway is CYP87D18 . This enzyme plays a crucial role in the C-11 oxidation of cucurbitadienol, a critical step in the formation of mogrol.[4][5]
Cytochrome P450s: The Oxidative Powerhouses
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. In mogroside biosynthesis, their primary function is to introduce hydroxyl groups onto the cucurbitadienol backbone, a process known as hydroxylation. This oxidative decoration is a key determinant of the final structure and sweetness of the mogroside molecules.
CYP87D18: The Key Player
The most well-characterized P450 in the mogroside pathway is CYP87D18 . This enzyme has been functionally identified as a multifunctional cucurbitadienol oxidase.[4][5] It catalyzes the oxidation of cucurbitadienol at the C-11 position to produce 11-hydroxy cucurbitadienol and subsequently 11-oxo cucurbitadienol.[4][5]
Table 1: Catalytic Function of CYP87D18
| Enzyme | Substrate | Product(s) | Function | Reference |
| CYP87D18 | Cucurbitadienol | 11-hydroxy cucurbitadienol, 11-oxo cucurbitadienol | C-11 hydroxylation and oxidation | [4][5] |
Quantitative Analysis of CYP87D18 Activity
While the catalytic function of CYP87D18 has been clearly established, detailed kinetic parameters such as Kcat and Km values are not extensively reported in the currently available literature. The existing studies focus primarily on product identification and qualitative assessment of enzyme activity. Further research is required to determine the specific catalytic efficiency and substrate affinity of this crucial enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of cytochrome P450s in mogroside synthesis.
Heterologous Expression and Microsome Preparation of CYP87D18 in Saccharomyces cerevisiae
The functional characterization of plant-derived P450s often relies on their expression in heterologous systems, with yeast being a common choice.
Protocol:
-
Gene Cloning and Vector Construction:
-
The full-length cDNA of CYP87D18 is cloned from Siraitia grosvenorii.
-
The gene is inserted into a yeast expression vector, such as pESC-URA, under the control of an inducible promoter (e.g., GAL1).
-
For enhanced activity, CYP87D18 is often co-expressed with a cytochrome P450 reductase (CPR), cloned from a model organism like Arabidopsis thaliana (e.g., ATR1), in the same or a separate vector.
-
-
Yeast Transformation and Culture:
-
The expression vector(s) are transformed into a suitable S. cerevisiae strain (e.g., WAT11).
-
Transformed yeast colonies are selected on appropriate synthetic defined medium lacking specific nutrients (e.g., uracil).
-
A single colony is inoculated into a pre-culture and grown overnight.
-
The pre-culture is used to inoculate a larger volume of induction medium containing galactose to induce gene expression.
-
-
Microsome Preparation:
-
Yeast cells are harvested by centrifugation.
-
The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are disrupted using methods such as glass bead homogenization or a French press.
-
The cell lysate is centrifuged at a low speed to remove cell debris.
-
The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.
-
In Vitro Enzyme Assay for CYP87D18
This assay is designed to determine the catalytic activity of the heterologously expressed CYP87D18.
Materials:
-
Microsomal preparation containing CYP87D18 and CPR
-
Cucurbitadienol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
Protocol:
-
Reaction Setup:
-
A reaction mixture is prepared containing the microsomal protein, cucurbitadienol, and potassium phosphate buffer.
-
The reaction is initiated by the addition of NADPH.
-
A negative control reaction is set up without NADPH or with heat-inactivated microsomes.
-
-
Incubation:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours) with gentle shaking.
-
-
Reaction Termination and Extraction:
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
The products are extracted into the organic phase by vigorous mixing.
-
The organic phase is separated, dried, and reconstituted in a suitable solvent for analysis.
-
Product Identification and Quantification by GC-MS and HPLC-MS/MS
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are powerful analytical techniques used to identify and quantify the products of the enzymatic reaction.
GC-MS Analysis:
-
Sample Preparation: The extracted and dried samples are often derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer is used.
-
Analysis: The retention times and mass spectra of the products are compared with those of authentic standards of 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol to confirm their identity.
HPLC-MS/MS Analysis for Mogroside Quantification:
This method is crucial for quantifying mogrosides in various samples, including those from in vivo or in vitro assays.
Table 2: Typical HPLC-MS/MS Parameters for Mogroside Analysis
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | Specific m/z for each mogroside |
| Product Ions | Characteristic fragment ions for each mogroside |
Protocol:
-
Sample Preparation: Samples are extracted with a suitable solvent (e.g., 80% methanol), centrifuged, and filtered before injection.
-
Chromatographic Separation: The different mogrosides are separated on the C18 column based on their polarity.
-
Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode to selectively detect and quantify the target mogrosides with high sensitivity and specificity.
-
Quantification: The concentration of each mogroside is determined by comparing its peak area to a standard curve generated from known concentrations of authentic standards.
Future Perspectives and Applications
The elucidation of the role of cytochrome P450s, particularly CYP87D18, in mogroside biosynthesis opens up several avenues for future research and commercial applications:
-
Metabolic Engineering: Overexpression of CYP87D18 and other key pathway genes in S. grosvenorii or heterologous hosts like yeast or other plants could lead to increased mogroside yields.
-
Synthetic Biology: The reconstruction of the entire mogroside biosynthetic pathway in a microbial chassis could provide a sustainable and scalable platform for the production of these high-value sweeteners.
-
Enzyme Engineering: Site-directed mutagenesis and directed evolution of CYP87D18 could be employed to alter its substrate specificity or improve its catalytic efficiency, potentially leading to the synthesis of novel mogroside analogs with enhanced sweetness or other desirable properties.
-
Drug Development: Mogrosides and their aglycone, mogrol, have been reported to possess various pharmacological activities. Understanding their biosynthesis is the first step towards producing these compounds for further investigation and potential therapeutic applications.
References
Methodological & Application
Application Note: Quantification of 11-Dehydroxyisomogroside V using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside and an analog of the intensely sweet Mogroside V, the principal sweetening agent in the fruit of Siraitia grosvenorii (Luo Han Guo). As interest in minor mogrosides and their potential biological activities grows, accurate and reliable quantification methods are essential for research, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The described methodology is based on established principles for the analysis of various mogrosides and provides a robust starting point for method validation for this specific, less-characterized compound.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of mogrosides.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, analytical grade)
-
This compound reference standard of known purity.
-
-
Sample Preparation:
-
Plant Material: Dried and powdered fruit of S. grosvenorii can be extracted with 80% methanol (B129727) or ethanol (B145695) in water using ultrasonication or reflux extraction. The resulting extract should be filtered through a 0.45 µm syringe filter before injection.
-
Biological Samples: Protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering substances from plasma or tissue homogenates.
-
2. Chromatographic Conditions
The following conditions are a robust starting point and may require optimization for specific applications and HPLC systems.
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Gradient Elution:
-
0-5 min: 10-26% B
-
5-15 min: 26% B
-
15-25 min: 26-33% B
-
25-30 min: 33-80% B
-
30-35 min: 80-10% B (return to initial conditions)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As mogrosides lack a strong chromophore, detection is typically performed at a low wavelength, such as 203 nm or 210 nm. A PDA detector can be used to identify the optimal wavelength.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
Sample Solution: Prepare the sample extract as described in the sample preparation section. The final concentration should fall within the range of the calibration curve.
4. Method Validation
For reliable quantitative results, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The linearity of the method should be established by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: The accuracy of the method can be determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels.
-
Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured table. The following is an example of how the data for this compound quantification could be presented.
Table 1: Example Quantitative Data from HPLC Method Validation for this compound
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 200 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
| Precision | |
| Repeatability (RSD%) | 1.2% |
| Intermediate Precision (RSD%) | 1.8% |
| Accuracy | |
| Recovery | 98.5% - 101.2% |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Note: The values presented in this table are for illustrative purposes and represent typical expected outcomes from a successful method validation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC method detailed in this application note provides a comprehensive framework for the reliable quantification of this compound. By following the outlined experimental protocol and conducting a thorough method validation, researchers can obtain accurate and precise quantitative data. This will facilitate further research into the pharmacological properties, biosynthesis, and quality control of this and other minor mogrosides from Siraitia grosvenorii.
Application Note: Quantitative Analysis of 11-Dehydroxyisomogroside V in Plant Extracts using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Dehydroxyisomogroside V is a cucurbitane-type triterpene glycoside found in the extracts of Siraitia grosvenorii (monk fruit). As a derivative of the intensely sweet Mogroside V, it is of significant interest for its potential applications in the food and pharmaceutical industries. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, product formulation, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. While specific quantitative data for this compound is not extensively available in published literature, this protocol is adapted from established methods for the closely related and abundant Mogroside V.[1][2]
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Solid-Liquid Extraction
This protocol is optimized for the extraction of mogrosides from dried plant material.[3]
Materials:
-
Dried and powdered plant material (e.g., monk fruit)
-
Methanol (B129727) (HPLC or MS grade)
-
Ultrapure water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 0.5 g of the dried plant powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40 kHz.[3]
-
Centrifuge the suspension at 12,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are based on methods developed for Mogroside V and should serve as a starting point for the analysis of this compound.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.0 x 50 mm, 3.0 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | Isocratic or gradient elution can be optimized. A starting point is 60:40 Methanol:Water.[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Scan Type | Selected Reaction Monitoring (SRM)[1] |
| Capillary Voltage | Optimized for the specific instrument, typically 3-4 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
SRM Transitions:
For Mogroside V , the established transition is m/z 1285.6 → 1123.7.[1][2] this compound lacks one hydroxyl group (-16 Da) compared to Mogroside V. Therefore, a proposed precursor ion would be approximately m/z 1269.6. The fragmentation would likely involve the loss of a glucose moiety (162 Da), leading to a proposed product ion of m/z 1107.6. These values should be confirmed by direct infusion of a standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Proposed) | 1269.6 | 1107.6 | 200 | To be optimized |
| Mogroside V (Reference) | 1285.6 | 1123.7 | 200 | To be optimized |
Data Presentation
The following table summarizes the quantitative performance of a typical LC-MS/MS method for Mogroside V, which can be used as a benchmark for the method development of this compound.[1][2]
| Parameter | Mogroside V Performance Data |
| Linearity Range | 96.0 - 96,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Quantification (LOQ) | 96.0 ng/mL[2] |
| Intra-day Precision (%RSD) | < 10.1%[2] |
| Inter-day Precision (%RSD) | < 10.1%[2] |
| Recovery | 91.3 - 95.7%[2] |
| Matrix Effect | 98.2 - 105.0%[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in plant extracts.
Caption: Workflow for the analysis of this compound.
Logical Relationship of Analytes
The following diagram illustrates the structural relationship between Mogroside V and this compound.
Caption: Structural relationship between key mogrosides.
References
Application Notes and Protocols for the Isolation of 11-Dehydroxyisomogroside V from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides.[1] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities.
11-Dehydroxyisomogroside V is a minor mogroside found in monk fruit. As a less abundant analogue of the major sweet compounds, its isolation in a pure form is crucial for in-depth pharmacological, toxicological, and metabolic studies. This document provides a detailed protocol for the isolation and purification of this compound from the fruit of Siraitia grosvenorii, based on established methodologies for the separation of structurally related mogrosides.
Data Presentation: Purification of Mogrosides
| Purification Step | Starting Material | Final Purity of Mogroside V | Key Parameters |
| Macroporous Resin Chromatography | Crude Monk Fruit Extract | 10.7% | Resin: HZ 806; Elution with 40% aqueous ethanol (B145695).[2][3] |
| Boronic Acid-Functionalized Silica Gel | Enriched Mogroside Fraction (35.67% Purity) | 76.34% | pH-dependent adsorption and desorption.[4] |
| Semi-Preparative HPLC | Pre-purified Mogroside V Fraction (76.34% Purity) | >99% | C18 column with a methanol-water or acetonitrile-water mobile phase.[4] |
Experimental Protocols
This protocol outlines a general procedure for the isolation of this compound from dried monk fruit. The process involves extraction, preliminary purification by macroporous resin chromatography, and final purification by semi-preparative high-performance liquid chromatography (HPLC).
Extraction of Total Mogrosides
This initial step is aimed at extracting the total glycosides from the dried fruit material.
Materials:
-
Dried monk fruit powder
-
70% Aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit in 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture through filter paper or centrifuge to separate the solid residue from the extract.
-
Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol to ensure the complete extraction of mogrosides.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude mogroside extract.
Macroporous Resin Chromatography
This step serves to remove pigments, monosaccharides, and other polar impurities, thereby enriching the total mogroside content.
Materials:
-
Crude mogroside extract
-
Macroporous adsorption resin (e.g., HZ 806 or equivalent)
-
Chromatography column
-
Aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80%)
-
Fraction collector
-
TLC or analytical HPLC system for monitoring
Protocol:
-
Dissolve the crude extract in deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate it with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol, starting with a low concentration (e.g., 20%) and gradually increasing to higher concentrations (e.g., 40%, 60%, 80%).
-
Collect fractions using a fraction collector.
-
Monitor the composition of the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions that contain the desired mogrosides, including this compound.
-
Concentrate the pooled fractions under reduced pressure to yield an enriched mogroside extract.
Semi-Preparative HPLC Purification
The final step in isolating pure this compound involves semi-preparative HPLC, which separates structurally similar mogrosides based on their differential retention times.
Materials:
-
Enriched mogroside extract
-
Semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)
-
HPLC-grade methanol (B129727) and water (or acetonitrile (B52724) and water)
-
0.1% Formic acid (optional, for improved peak shape)
-
Fraction collector
-
Analytical HPLC and Mass Spectrometry (MS) systems for analysis
-
Lyophilizer
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Set up the semi-preparative HPLC system with a C18 column.
-
Equilibrate the column with the starting mobile phase (a mixture of methanol/water or acetonitrile/water).
-
Inject the dissolved sample onto the column.
-
Elute the compounds using an isocratic or gradient mobile phase. The exact conditions will need to be optimized based on the separation of the target compound from its isomers and other closely related mogrosides.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 210 nm).
-
Collect fractions corresponding to the peak of interest, which is presumed to be this compound based on retention time relative to known standards.
-
Analyze the collected fractions for purity and identity using analytical HPLC and Mass Spectrometry (MS).
-
Pool the pure fractions of this compound.
-
Remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder.
Analysis and Quality Control
The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation and confirmation of this compound.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of this compound. The isolation of this minor mogroside will enable future research into its potential pharmacological effects, which may be similar to or distinct from other mogrosides that have demonstrated antioxidant and anti-inflammatory properties. Further investigation is required to elucidate its mechanism of action and interaction with cellular signaling pathways.
Visualizations
Experimental Workflow for Isolation
Caption: Overall workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Solid-Phase Extraction: A Streamlined Approach for the Purification of 11-Dehydroxyisomogroside V
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-Dehydroxyisomogroside V, a triterpenoid (B12794562) glycoside derived from the monk fruit (Siraitia grosvenorii), is of growing interest in the pharmaceutical and food industries for its potential therapeutic properties and use as a natural sweetener. Obtaining high-purity this compound is essential for accurate pharmacological evaluation and product formulation. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of this compound from complex matrices such as crude plant extracts. This document provides a detailed protocol for the solid-phase extraction of this compound, leveraging established methodologies for structurally similar mogrosides.
Principle of Reversed-Phase SPE
Reversed-phase solid-phase extraction is an effective technique for separating compounds based on their polarity. The stationary phase, typically a C18-bonded silica, is nonpolar, while the mobile phase is polar. In this application, a crude extract containing this compound is loaded onto the SPE cartridge. The relatively nonpolar this compound is retained on the C18 sorbent through hydrophobic interactions. In contrast, more polar impurities are not strongly retained and are washed away. Subsequently, a less polar solvent is used to disrupt the hydrophobic interactions between the target molecule and the sorbent, allowing for the elution of the purified this compound.
Quantitative Data Summary
Due to the structural similarities between mogrosides, data from the purification of Mogroside V can serve as a reliable proxy for the expected performance of this compound purification. The following table summarizes the typical performance of chromatographic purification of mogrosides from a crude extract.
| Parameter | Crude Extract | Purified Fraction | Purification Factor |
| Purity | ~0.5% | ~10.7% | 15.1-fold |
| Recovery | - | >90% | - |
Data adapted from studies on Mogroside V purification using macroporous resin chromatography, a technique with a similar separation principle to SPE.[1]
Experimental Workflow
The following diagram illustrates the key stages of the solid-phase extraction protocol for the purification of this compound.
Caption: SPE workflow for this compound purification.
Experimental Protocol
This protocol is designed for the purification of this compound from a crude plant extract using a C18 SPE cartridge.
1. Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (500 mg, 6 mL)
-
Solvents (HPLC Grade):
-
Methanol (B129727) (MeOH)
-
Deionized Water (H₂O)
-
-
Crude Extract: A pre-prepared extract of Siraitia grosvenorii containing this compound.
-
Equipment:
-
SPE vacuum manifold
-
Collection tubes
-
Pipettes
-
Rotary evaporator or nitrogen evaporator for solvent removal
-
2. Crude Extract Solution Preparation
-
Accurately weigh the dried crude extract of Siraitia grosvenorii.
-
Dissolve the extract in a minimal volume of methanol.
-
Add deionized water to the methanolic solution to achieve a final methanol concentration of approximately 10-20%. This ensures the sample is in a sufficiently polar solvent for efficient binding to the C18 sorbent.
3. Solid-Phase Extraction Procedure
The SPE procedure is comprised of five critical steps:
Step 1: Conditioning the SPE Cartridge
-
Purpose: To activate the C18 sorbent by solvating the hydrocarbon chains.
-
Procedure:
-
Place the C18 SPE cartridge onto the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge at a slow flow rate (approximately 1-2 drops per second). It is crucial not to let the sorbent bed dry out after this step.
-
Step 2: Equilibrating the SPE Cartridge
-
Purpose: To prepare the sorbent for the aqueous sample, ensuring proper interaction.
-
Procedure:
-
Immediately following the conditioning step, pass 5 mL of deionized water through the cartridge at a slow flow rate.
-
Ensure a small layer of water remains on top of the sorbent bed to prevent it from drying.
-
Step 3: Sample Loading
-
Purpose: To adsorb the this compound onto the C18 sorbent.
-
Procedure:
-
Load the prepared crude extract solution onto the equilibrated cartridge.
-
Maintain a slow and consistent flow rate of approximately 1-2 drops per second to facilitate adequate interaction between the analyte and the sorbent.
-
Step 4: Washing
-
Purpose: To remove polar impurities while the target compound remains bound to the sorbent.
-
Procedure:
-
Wash the cartridge with 5 mL of 30% methanol in water. This will elute highly polar compounds that are not strongly retained.
-
Step 5: Elution
-
Purpose: To desorb and collect the purified this compound.
-
Procedure:
-
Elute the this compound from the cartridge using 5 mL of 70-80% methanol in water. The exact percentage may be optimized for improved purity and recovery.
-
Collect the eluate in a clean collection tube.
-
Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried, purified compound in a suitable solvent (e.g., methanol) for subsequent analysis.
-
Analysis of Purified this compound
The purity of the eluted this compound can be determined using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
HPLC-UV Method
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a low wavelength, around 203 nm, is common for mogrosides as they lack a strong chromophore.[2]
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
LC-MS/MS Method
For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.[2]
-
Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[2]
Logical Relationship for Method Optimization
The following diagram illustrates the logical relationships in optimizing the SPE method for maximum purity and recovery.
References
Application Notes and Protocols for the Structural Elucidation of 11-Dehydroxyisomogroside V using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products. This document provides a detailed application note and protocol for the structural determination of 11-Dehydroxyisomogroside V, a cucurbitane-type triterpenoid (B12794562) glycoside. The methodologies outlined herein, from sample preparation to advanced 2D NMR analysis, are designed to offer a comprehensive guide for researchers. While the quantitative data presented is a representative example based on the known spectral characteristics of closely related mogrosides, the protocols and workflows are grounded in established analytical practices.
Introduction
Mogrosides, extracted from the fruit of Siraitia grosvenorii, are a class of triterpenoid glycosides known for their intense sweetness and potential therapeutic properties. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships and for the development of new pharmaceuticals and natural sweeteners. This compound is a specific mogroside of interest, and its structural elucidation relies heavily on a suite of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D techniques such as COSY, HSQC, and HMBC. These experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the glycosidic linkages.
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for the aglycone (mogrol) and glycosidic moieties of this compound. The data is presented in a structured format to facilitate clear interpretation and comparison.
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (in C₅D₅N, 600 MHz)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 38.5 | 1.55, 1.02 | m, m |
| 2 | 28.1 | 1.89, 1.75 | m, m |
| 3 | 88.9 | 3.25 | dd (11.5, 4.5) |
| 4 | 39.8 | - | - |
| 5 | 56.1 | 1.05 | d (10.5) |
| 6 | 18.2 | 1.45, 1.35 | m, m |
| 7 | 34.9 | 2.30, 2.15 | m, m |
| 8 | 40.1 | 1.80 | m |
| 9 | 50.2 | 1.20 | m |
| 10 | 37.5 | - | - |
| 11 | 25.5 | 1.65, 1.50 | m, m |
| 12 | 125.1 | 5.60 | d (6.0) |
| 13 | 134.8 | - | - |
| 14 | 47.8 | - | - |
| 15 | 32.1 | 1.70, 1.60 | m, m |
| 16 | 28.3 | 1.95, 1.85 | m, m |
| 17 | 46.5 | 2.10 | m |
| 18 | 16.5 | 0.85 | s |
| 19 | 19.8 | 0.95 | s |
| 20 | 35.8 | 2.25 | m |
| 21 | 21.9 | 1.01 | d (7.0) |
| 22 | 30.5 | 1.80, 1.70 | m, m |
| 23 | 29.8 | 1.65, 1.55 | m, m |
| 24 | 75.2 | 4.10 | t (7.5) |
| 25 | 70.1 | - | - |
| 26 | 29.1 | 1.28 | s |
| 27 | 28.9 | 1.26 | s |
| 28 | 28.5 | 0.89 | s |
| 29 | 16.8 | 0.98 | s |
| 30 | 25.1 | 1.15 | s |
Table 2: Hypothetical ¹H and ¹³C NMR Data for the Glycosidic Moieties of this compound (in C₅D₅N, 600 MHz)
| Sugar Unit | Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| Glc I (C-3) | 1' | 105.1 | 4.85 | d (7.8) |
| 2' | 83.5 | 4.15 | t (8.5) | |
| 3' | 78.2 | 4.05 | t (9.0) | |
| 4' | 71.8 | 3.95 | t (9.0) | |
| 5' | 77.9 | 3.85 | m | |
| 6' | 62.9 | 4.30, 4.18 | dd (12.0, 5.0), m | |
| Glc II (C-3) | 1'' | 106.2 | 4.95 | d (7.5) |
| 2'' | 75.1 | 3.90 | t (8.0) | |
| 3'' | 78.5 | 4.10 | t (9.0) | |
| 4'' | 71.5 | 3.98 | t (9.0) | |
| 5'' | 78.1 | 3.88 | m | |
| 6'' | 62.8 | 4.25, 4.15 | dd (12.0, 5.5), m | |
| Glc III (C-24) | 1''' | 104.8 | 5.10 | d (7.7) |
| 2''' | 76.9 | 4.00 | t (8.2) | |
| 3''' | 78.0 | 4.08 | t (9.0) | |
| 4''' | 71.6 | 3.96 | t (9.0) | |
| 5''' | 77.8 | 3.86 | m | |
| 6''' | 69.5 | 4.40, 4.28 | dd (11.5, 5.0), m | |
| Glc IV (C-24) | 1'''' | 105.5 | 4.90 | d (7.6) |
| 2'''' | 74.9 | 3.92 | t (8.0) | |
| 3'''' | 78.3 | 4.12 | t (9.0) | |
| 4'''' | 71.4 | 3.99 | t (9.0) | |
| 5'''' | 78.0 | 3.89 | m | |
| 6'''' | 62.7 | 4.22, 4.13 | dd (12.0, 5.2), m | |
| Glc V (C-24) | 1''''' | 105.8 | 5.25 | d (7.9) |
| 2''''' | 75.3 | 3.94 | t (8.1) | |
| 3''''' | 78.6 | 4.14 | t (9.0) | |
| 4''''' | 71.7 | 4.01 | t (9.0) | |
| 5''''' | 78.2 | 3.91 | m | |
| 6''''' | 63.0 | 4.29, 4.19 | dd (12.0, 5.4), m |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the crude extract of Siraitia grosvenorii fruits using a combination of column chromatography techniques (e.g., silica (B1680970) gel, Sephadex LH-20, and preparative HPLC).
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC-UV and LC-MS.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra are acquired on a 600 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Spectral Width: 12 ppm in both dimensions
-
Data Points: 2048 x 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 16
-
Spectral Width: 12 ppm (F2), 165 ppm (F1)
-
Data Points: 2048 x 256
-
¹JCH Coupling Constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Spectral Width: 12 ppm (F2), 240 ppm (F1)
-
Data Points: 2048 x 256
-
Long-range JCH Coupling Constant: 8 Hz
-
Data Processing and Analysis
-
All spectra are processed using appropriate software (e.g., MestReNova, TopSpin).
-
¹H and ¹³C NMR spectra are referenced to the TMS signal.
-
The COSY spectrum is used to identify proton-proton spin systems.
-
The HSQC spectrum is used to correlate protons with their directly attached carbons.
-
The HMBC spectrum is used to establish long-range correlations between protons and carbons (2-4 bonds), which is critical for connecting spin systems and determining glycosidic linkages.
Visualizations
The following diagrams illustrate the logical workflow and key structural correlations for the elucidation of this compound.
Application Notes and Protocols for the Analytical Procedure of 11-Dehydroxyisomogroside V
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical procedure for the identification and quantification of 11-Dehydroxyisomogroside V, a triterpenoid (B12794562) glycoside of interest. The protocols outlined below are designed for implementation in research and quality control laboratories.
Introduction
This compound is a cucurbitane-type triterpene glycoside. As a derivative of mogrosides found in the fruit of Siraitia grosvenorii (monk fruit), it holds potential for investigation as a natural sweetener and for its pharmacological properties.[1] Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for pharmacokinetic studies.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
Analytical Procedures
Two primary methods are presented for the analysis of this compound: an HPLC-UV method for routine quantification and an LC-MS/MS method for high-sensitivity analysis and pharmacokinetic studies.
2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in purified samples and extracts.
2.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh 1.0 g of the extract or sample into a 50 mL centrifuge tube.
-
Add a known volume of methanol (B129727) to dissolve the sample.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC system or equivalent.[3]
-
Column: C18 analytical column (250 mm × 4.6 mm I.D., 5 µm particle size).[3]
-
Mobile Phase: Gradient elution with Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.[4]
-
Injection Volume: 10 µL.
-
-
Calibration Curve:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard in triplicate to construct a calibration curve of peak area versus concentration.
-
2.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as plasma for pharmacokinetic studies.[2]
2.2.1. Experimental Protocol: LC-MS/MS
-
Sample Preparation (Plasma):
-
To a 75 µL plasma sample, add 250 µL of methanol for protein precipitation.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 Series LC system or equivalent.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Shiseido Capcell Pak UG120 C18 column (2.0 × 50mm, 3.0 µm) or equivalent.[2]
-
Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% formic acid.[2][5]
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Ion Electrospray (ESI-).[2]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Hypothetical SRM Transition for this compound (based on Mogroside V): Precursor ion [M-H]⁻ at m/z 1269.5 → Product ion at m/z 1107.5 (loss of one glucose unit). The molecular weight of this compound is 1271.5.[6]
-
Data Presentation
The quantitative data for the developed analytical methods are summarized in the table below. These values are based on typical performance for similar mogroside analyses.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity Range | 10 - 1000 µg/mL | 10 - 10000 ng/mL | [2][4] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | [5] |
| Limit of Detection (LOD) | 0.75 µg/mL | 9.288 ng/mL | [4][7] |
| Limit of Quantification (LOQ) | 2 µg/mL | 30 ng/mL | [2][4] |
| Intra-day Precision (RSD%) | < 8.68% | < 3.73% | [4][5] |
| Inter-day Precision (RSD%) | < 5.78% | < 3.91% | [4][5] |
| Recovery | 85.1% - 103.6% | 91.2% - 106.6% | [4][5][7] |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
4.2. Hypothetical Signaling Pathway
Mogrosides are known to have various biological activities, including anti-inflammatory effects. A potential signaling pathway involved could be the inhibition of pro-inflammatory cytokine production.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
- 1. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. biocrick.com [biocrick.com]
- 7. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Application Notes and Protocols: 11-Dehydroxyisomogroside V as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxyisomogroside V is a cucurbitane triterpenoid (B12794562) glycoside and a key sweetening component found in the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). As a natural, non-caloric sweetener, it is of significant interest to the food, beverage, and pharmaceutical industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard.
Chemical Information:
| Property | Value |
| CAS Number | 1628293-32-2 |
| Molecular Formula | C60H102O28 |
| Molecular Weight | 1271.45 g/mol |
| Purity | >98% (Commercially available)[1] |
| Appearance | White to off-white powder[1] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and widely accessible method for the quantification of this compound. Due to the structural similarity of mogroside isomers, chromatographic separation is critical.
Recommended HPLC Protocol:
This protocol is adapted from established methods for the analysis of mogrosides and is suitable for the quantification of this compound.
-
Sample Preparation:
-
For dried monk fruit powder, perform ultrasound-assisted extraction with a methanol (B129727)/water (80/20, v/v) solvent.
-
For commercial sweetener products, dissolve in deionized water.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | A time-programmed gradient is often necessary to resolve isomers. A typical gradient might start at 20-30% B and increase to 80-90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[2][4] |
| Column Temperature | 30-40 °C[3][4] |
| Detection | UV at 203 nm[2][4] or ELSD |
| Injection Volume | 10 µL[2] |
Quantitative Data (Representative for Mogroside V):
The following table summarizes typical performance data for the HPLC analysis of Mogroside V, which is expected to be comparable for this compound.
| Parameter | Value |
| Linearity Range | 0.18 to 4.4 µg[2] |
| Recovery | 85.1% to 103.6%[5] |
| Intra-day Precision (RSD) | < 8.68%[5] |
| Inter-day Precision (RSD) | < 5.78%[5] |
| Limit of Detection (LOD) | 0.75 µg/mL[5] |
| Limit of Quantification (LOQ) | 2 µg/mL[5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices such as plasma.
Recommended LC-MS/MS Protocol:
This protocol is based on a validated method for Mogroside V in rat plasma and can be adapted for this compound.[6][7][8]
-
Sample Preparation (Plasma):
-
LC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 2.0 mm x 50 mm, 3.0 µm)[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used for optimal separation. |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[6][7] |
| MRM Transition | To be determined by direct infusion of this compound standard. For the closely related Mogroside V, the transition is m/z 1285.6 → 1123.7.[6][7] |
| Collision Energy | To be optimized for this compound. |
Quantitative Data (for Mogroside V in Plasma):
| Parameter | Value |
| Linearity Range | 96.0–96,000 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 96.0 ng/mL[6][7] |
| Intra-day Precision (RSD) | < 9.2%[6] |
| Inter-day Precision (RSD) | < 10.1%[6] |
| Accuracy | 96.2 to 105.0%[6] |
| Recovery | 91.3-95.7%[6] |
| Matrix Effect | 98.2-105.0%[6] |
Biological Activity and Signaling Pathways
Mogrosides, including this compound, are known to possess various pharmacological activities, primarily anti-inflammatory and antioxidant effects. Understanding the underlying signaling pathways is crucial for drug development and functional food research.
Anti-inflammatory Signaling Pathway
Mogrosides have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by lipopolysaccharide (LPS) leads to the recruitment of the adaptor protein MyD88, initiating a downstream cascade that results in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This, in turn, upregulates the expression of pro-inflammatory mediators. Mogrosides can suppress this pathway, thereby reducing inflammation.[9][10]
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Antioxidant Signaling Pathway
The antioxidant effects of mogrosides are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes. Mogrosides can promote the activation of this pathway, enhancing the cellular defense against oxidative damage.[9]
Caption: Antioxidant signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a sample matrix.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a valuable analytical standard for the quality control and research of monk fruit-based products and formulations. The HPLC and LC-MS/MS methods outlined in this document provide robust and reliable approaches for its accurate quantification. Furthermore, an understanding of its role in modulating key anti-inflammatory and antioxidant signaling pathways can guide further research into its potential health benefits.
References
- 1. biocrick.com [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 9. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of Mogroside Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening compounds isolated from the fruit of Siraitia grosvenorii (monk fruit), are a class of triterpenoid (B12794562) glycosides that have garnered significant attention as natural, non-caloric sweeteners.[1][2][3] Beyond their sweetness, emerging research has highlighted their potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] The limited availability of these compounds from their natural source has driven the development of de novo synthetic strategies, primarily through metabolic engineering of microbial and plant chassis.[1][6][7] This document provides detailed application notes and experimental protocols for the de novo synthesis, purification, and analysis of mogroside analogues, as well as methods to investigate their effects on key cellular signaling pathways.
Data Presentation: Quantitative Analysis of Mogroside Analogue Production
The following tables summarize the yields and purity of mogroside analogues achieved through various de novo synthesis and purification methods.
Table 1: Production of Mogroside Analogues in Engineered Host Organisms
| Mogroside Analogue | Host Organism | Synthesis Strategy | Titer/Yield | Reference |
| Mogroside V | Saccharomyces cerevisiae | De novo biosynthesis | 10.25 mg/L (shake flask), 28.62 mg/L (5-L bioreactor) | [6] |
| Siamenoside I | Arabidopsis thaliana | Metabolic Engineering | 29.65 to 1036.96 ng/g FW | [1][8] |
| Mogroside III | Arabidopsis thaliana | Metabolic Engineering | 202.75 ng/g FW | [1][8] |
| Mogroside III | Nicotiana benthamiana | Metabolic Engineering | 148.30 to 252.73 ng/g FW | [1][8] |
| Mogroside II-E | Nicotiana benthamiana | Metabolic Engineering | 339.27 to 5663.55 ng/g FW | [1][8] |
| Mogrol | Saccharomyces cerevisiae | De novo biosynthesis | 9.1 µg/L |
Table 2: Purification of Mogroside V from Crude Extracts
| Purification Method | Starting Material | Initial Purity | Final Purity | Yield | Reference |
| Silica (B1680970) Gel Chromatography & Crystallization | S. grosvenorii Crude Product | Not Specified | ≥ 98.4% | > 90% | |
| Boronic Acid-Functionalized Silica Gel & Semi-Preparative HPLC | S. grosvenorii Crude Extract | 35.67% | 99.60% | Not Specified |
Signaling Pathways and Experimental Workflows
De Novo Biosynthesis of Mogroside V
The de novo synthesis of mogroside V from the common triterpene precursor, 2,3-oxidosqualene, involves a multi-step enzymatic cascade. This pathway has been reconstituted in heterologous hosts like Nicotiana benthamiana and Saccharomyces cerevisiae by introducing the requisite enzymes.[1][2][9][10]
Mogroside Analogues and Cellular Signaling
Mogroside analogues have been shown to modulate key cellular signaling pathways implicated in inflammation, oxidative stress, and cancer.
AMPK/SIRT1 Signaling Pathway
Mogroside IIIE has been demonstrated to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.
STAT3 and EGFR/p38/JNK Signaling Pathways
Mogroside V has been shown to inhibit pancreatic cancer cell proliferation and induce apoptosis, in part by inhibiting the STAT3 signaling pathway. It has also been found to reduce oxidative aging by down-regulating the EGFR/p38/JNK pathway.
Experimental Protocols
Protocol 1: De Novo Synthesis of Mogroside Analogues in Nicotiana benthamiana via Agroinfiltration
This protocol describes the transient expression of mogroside biosynthesis genes in N. benthamiana.
Materials:
-
Agrobacterium tumefaciens (strain GV3101) harboring binary vectors with the genes of interest (e.g., SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3)
-
N. benthamiana plants (4-6 weeks old)
-
LB medium with appropriate antibiotics (e.g., rifampicin, gentamicin, and plasmid-specific selection agent)
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone
-
Syringes (1 mL, needleless)
Procedure:
-
Grow A. tumefaciens cultures containing the individual biosynthesis genes overnight at 28°C in LB medium with appropriate antibiotics.
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 min) and resuspend the pellets in infiltration medium to a final OD₆₀₀ of 0.5-1.0 for each strain.
-
Combine the resuspended Agrobacterium strains containing all the necessary genes for the biosynthesis pathway in equal volumes.
-
Incubate the mixture at room temperature for 1-3 hours in the dark.
-
Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
-
Grow the infiltrated plants for 3-5 days under standard growth conditions.
-
Harvest the infiltrated leaf tissue for mogroside extraction and analysis.
Protocol 2: De Novo Synthesis of Mogroside Analogues in Saccharomyces cerevisiae
This protocol provides a general workflow for the metabolic engineering of yeast for mogroside production.
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK2-1C)
-
Expression vectors containing the mogroside biosynthesis genes codon-optimized for yeast.
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Appropriate yeast growth media (e.g., YPD, synthetic complete dropout media)
-
Reagents for CRISPRi-mediated gene knockdown (if required for pathway optimization).
Procedure:
-
Gene Integration: Integrate the expression cassettes of the mogroside biosynthesis genes into the yeast genome using homologous recombination.
-
Strain Cultivation: Grow the engineered yeast strain in a suitable medium. For fermentation, a fed-batch strategy is often employed to increase biomass and product yield.
-
Fed-Batch Fermentation (Example):
-
Batch Phase: Inoculate the bioreactor with a seed culture and grow in a defined medium with an initial glucose concentration until the glucose is depleted.
-
Fed-Batch Phase: Feed a concentrated glucose solution at a controlled rate to maintain a low glucose concentration, which prevents the formation of ethanol (B145695) and promotes biomass accumulation.
-
-
Harvesting: Harvest the yeast cells by centrifugation.
-
Extraction: Extract the mogroside analogues from the yeast cells, for example, by bead beating followed by solvent extraction.
Protocol 3: Extraction and Purification of Mogroside Analogues
This protocol outlines a general procedure for the extraction and purification of mogrosides from plant or microbial biomass.
Materials:
-
Biomass (e.g., dried N. benthamiana leaves, yeast pellet)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, ethanol)
-
HPLC system for analysis and purification
Procedure:
-
Extraction:
-
Homogenize the biomass.
-
Extract the mogrosides with 80% methanol using sonication or maceration.
-
Centrifuge the mixture to pellet the debris and collect the supernatant.
-
Concentrate the supernatant under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Prepare a silica gel column equilibrated with the starting mobile phase.
-
Load the sample onto the column.
-
Elute the mogrosides using a gradient of a suitable solvent system (e.g., ethyl acetate-ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify fractions containing the desired mogroside analogues.
-
-
HPLC Purification:
-
Further purify the enriched fractions using preparative or semi-preparative HPLC on a C18 column.
-
Protocol 4: Quantitative Analysis of Mogroside Analogues by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of mogroside analogues.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Extract mogrosides from the matrix as described in Protocol 3.
-
Dilute the extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the mogrosides using a gradient program, for example, starting with a low percentage of B and increasing to a high percentage over several minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions will typically be the deprotonated molecules [M-H]⁻, and product ions will result from the loss of glucose units.
-
Protocol 5: Analysis of STAT3 and AMPK/SIRT1 Signaling Pathways by Western Blot
This protocol details the investigation of the effects of mogroside analogues on cellular signaling pathways.
Materials:
-
Cell line of interest (e.g., cancer cell line, podocytes)
-
Cell culture medium and supplements
-
Mogroside analogue for treatment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AMPK, anti-total-AMPK, anti-SIRT1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the mogroside analogue for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. patharkar.com [patharkar.com]
- 3. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An inducible CRISPR interference library for genetic interrogation of Saccharomyces cerevisiae biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Guide design rules for CRISPR interference in Saccharomyces cerevisiae · Benchling [benchling.com]
Application Notes and Protocols for Studying the Gut Microbiota Metabolism of 11-Dehydroxyisomogroside V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the metabolism of 11-Dehydroxyisomogroside V by the human gut microbiota. The protocols outlined below detail the necessary steps for in vitro fermentation, metabolite identification, and quantification, enabling a thorough understanding of its biotransformation and potential biological significance.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Similar to other mogrosides, it is expected to undergo significant metabolism by the gut microbiota, primarily through sequential deglycosylation. This biotransformation can lead to the formation of various metabolites with potentially different bioactivities compared to the parent compound. Understanding this metabolic pathway is crucial for evaluating the efficacy, safety, and mechanism of action of this compound and its derivatives. The primary metabolic process involves the enzymatic removal of glucose moieties by bacterial glycosidases, leading to the formation of less polar, more readily absorbable aglycones.
Predicted Metabolic Pathway of this compound
Based on the known metabolism of structurally similar mogrosides like Mogroside V, the predicted metabolic pathway of this compound involves a stepwise deglycosylation. The ultimate metabolite is expected to be the aglycone, 11-dehydroxymogrol.
Caption: Predicted deglycosylation pathway of this compound by gut microbiota.
Key Experiments and Protocols
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol describes a batch fermentation model to simulate the metabolism of this compound in the human colon.
Materials:
-
This compound
-
Fresh fecal samples from healthy human donors (not having taken antibiotics for at least 3 months)
-
Anaerobic phosphate-buffered saline (PBS)
-
General anaerobic medium (e.g., Gifu Anaerobic Medium, GAM)
-
Anaerobic chamber or jars with gas packs
-
Sterile, anaerobic tubes or vials
-
Centrifuge
-
Incubator (37°C)
Protocol:
-
Fecal Slurry Preparation:
-
All procedures should be performed under strict anaerobic conditions.
-
Collect fresh fecal samples and immediately transfer them into an anaerobic chamber.
-
Homogenize the fecal sample (1 g) in 9 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 min) to remove large debris. The supernatant will serve as the fecal inoculum.
-
-
Incubation:
-
Prepare the fermentation medium by dissolving this compound in the anaerobic medium to a final concentration of, for example, 100 µM.
-
Inoculate the fermentation medium with the fecal inoculum (e.g., 10% v/v).
-
Include a control group without the addition of this compound.
-
Incubate the cultures anaerobically at 37°C for 0, 6, 12, 24, and 48 hours.
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of the culture.
-
Centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 min) to pellet the bacteria.
-
Collect the supernatant for metabolite analysis.
-
Store all samples at -80°C until analysis.
-
Caption: Workflow for in vitro fermentation of this compound.
Metabolite Identification and Quantification by UPLC-MS/MS
This protocol details the analytical procedure for identifying and quantifying this compound and its metabolites.
Materials:
-
Fermentation supernatants
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
UPLC-MS/MS system (e.g., equipped with a C18 column)
-
Reference standards for this compound and its potential metabolites (if available)
Protocol:
-
Sample Preparation:
-
Thaw the fermentation supernatant samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g for 15 min) at 4°C.
-
Transfer the supernatant to a new tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water) for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute compounds of increasing hydrophobicity.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by tandem MS (MS/MS) of the most abundant ions to obtain fragmentation patterns for structural elucidation.
-
For quantification, use multiple reaction monitoring (MRM) mode if reference standards are available.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify metabolites by comparing their retention times and MS/MS fragmentation patterns with those of reference standards or by interpreting the fragmentation patterns to deduce the structures of unknown metabolites.
-
Quantify the metabolites by constructing calibration curves using reference standards. If standards are not available, relative quantification can be performed based on peak areas.
-
Table 1: Predicted Metabolites of this compound and their Expected Mass-to-Charge Ratios (m/z)
| Compound | Predicted Molecular Formula | Predicted [M-H]⁻ m/z | Predicted [M+H]⁺ m/z |
| This compound | C59H98O28 | 1269.6 | 1271.6 |
| Intermediate Metabolite 1 | C53H88O23 | 1107.5 | 1109.5 |
| Intermediate Metabolite 2 | C47H78O18 | 945.5 | 947.5 |
| Intermediate Metabolite 3 | C41H68O13 | 783.5 | 785.5 |
| 11-Dehydroxymogrol (Aglycone) | C30H50O4 | 473.4 | 475.4 |
Note: The exact structures of intermediate metabolites will depend on the specific glucose moiety that is cleaved at each step.
Investigation of Signaling Pathway Modulation
The metabolites of mogrosides have been shown to influence cellular signaling pathways, such as the AMPK/SIRT1 pathway, which is involved in regulating metabolism and inflammation.
Protocol (Cell-based Assay):
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies, or HepG2 hepatocytes for metabolic studies).
-
-
Treatment:
-
Treat the cells with different concentrations of this compound and its identified metabolites (e.g., 11-Dehydroxymogrol).
-
Include appropriate controls (vehicle control, positive control if available).
-
-
Analysis of Signaling Pathway Activation:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the AMPK/SIRT1 pathway (e.g., p-AMPK, total AMPK, SIRT1).
-
Gene Expression Analysis (qPCR): Extract RNA and perform quantitative real-time PCR to measure the expression of target genes downstream of the AMPK/SIRT1 pathway.
-
Caption: Potential signaling pathway activated by this compound metabolites.
Data Presentation
All quantitative data from the experiments should be summarized in clear and concise tables.
Table 2: Example of Quantitative Data from In Vitro Fermentation
| Time (hours) | This compound (µM) | Metabolite 1 (µM) | Metabolite 2 (µM) | Metabolite 3 (µM) | 11-Dehydroxymogrol (µM) |
| 0 | 100.0 ± 5.2 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 6 | 75.3 ± 4.1 | 15.2 ± 1.8 | 2.1 ± 0.3 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| 12 | 40.1 ± 3.5 | 28.9 ± 2.5 | 10.5 ± 1.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 24 | 5.2 ± 0.8 | 10.3 ± 1.2 | 25.6 ± 2.9 | 15.8 ± 1.7 | 20.1 ± 2.3 |
| 48 | < LOQ | 1.1 ± 0.2 | 5.4 ± 0.6 | 22.3 ± 2.5 | 55.7 ± 6.1 |
Data are presented as mean ± standard deviation (n=3). LOQ: Limit of Quantification.
Table 3: Example of Western Blot Densitometry Data
| Treatment | p-AMPK / Total AMPK (Fold Change) | SIRT1 / β-actin (Fold Change) |
| Control | 1.00 | 1.00 |
| This compound | 1.12 ± 0.15 | 1.05 ± 0.09 |
| 11-Dehydroxymogrol (10 µM) | 2.54 ± 0.28 | 1.89 ± 0.21 |
| 11-Dehydroxymogrol (50 µM) | 4.18 ± 0.45 | 2.76 ± 0.33 |
*Data are presented as mean ± standard deviation (n=3). *p < 0.05, *p < 0.01 vs. Control.
By following these detailed protocols and application notes, researchers can effectively investigate the gut microbiota-mediated metabolism of this compound, identify its key metabolites, and explore their potential biological activities and underlying molecular mechanisms. This knowledge is essential for the development of novel therapeutics and functional foods.
Application of 11-Dehydroxyisomogroside V in Metabolic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxyisomogroside V, a prominent cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is gaining significant attention in the field of metabolic research. As a member of the mogroside family, known for their intense sweetness and low-caloric properties, this compound and its aglycone, mogrol, have demonstrated potential therapeutic effects in metabolic disorders such as diabetes and obesity. These compounds exert their bioactivity through the modulation of key signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
This document provides detailed application notes and experimental protocols for the study of this compound in metabolic research, targeting researchers, scientists, and professionals in drug development.
Data Presentation
In Vitro Bioactivity of Mogroside V and Mogrol
| Compound | Assay | Target | Result | EC50 | Reference |
| Mogroside V | AMPK Activation | AMPKα2β1γ1 heterotrimer | 2.4-fold activation | 20.4 μM | [1][2] |
| Mogrol | AMPK Activation | AMPKα2β1γ1 heterotrimer | 2.3-fold activation | 4.2 μM | [1][2] |
| Mogroside V | Insulin (B600854) Secretion | Pancreatic β-cells | Significant stimulation | - | [3][4][5] |
| Mogrol | AMPK Activation | HepG2 cells | Potent activator | - | [6] |
In Vivo Pharmacokinetics of Mogroside V in Rats
| Administration Route | Dose | Analyte | Key Findings | Reference |
| Intravenous | 2.0 mg/kg | Mogroside V & Mogrol | Mogroside V is rapidly metabolized to Mogrol. | [1] |
| Oral | 5.0 mg/kg | Mogroside V & Mogrol | Mogroside V was not detected in plasma; only a trace amount of Mogrol was found. Poor absorption and/or strong metabolism of Mogroside V. | [1] |
In Vivo Studies of Mogrosides in Diabetic Mouse Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Type 2 Diabetic Mice | Mogroside | 50, 100, 200 mg/kg (oral gavage) | 28 days | Improved hepatic glucose metabolism, reduced plasma endotoxin, and modulated gut microbiota. | [7][8] |
| Type 2 Diabetic Mice | Mogroside V | Equal doses to sucrose | 4 weeks | Improved intestinal barrier function via PI3K/AKT pathway and reduced inflammation via NF-κB inhibition. | [9][10] |
| Alloxan-induced Diabetic Mice | Mogroside Extract | Not specified | 4 weeks | Attenuated early clinical symptoms and pathological damage in pancreatic islets. | [11] |
Experimental Protocols
In Vitro AMPK Activation Assay
Objective: To determine the ability of this compound to activate AMPK in a cell-free or cell-based system.
Materials:
-
This compound
-
Mogrol (as a positive control)
-
Recombinant human AMPKα2β1γ1 heterotrimer
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
AMPK kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
Protocol:
A. Cell-Free AMPK Activation Assay:
-
Prepare a reaction mixture containing the AMPKα2β1γ1 enzyme, ATP, and a suitable substrate peptide (e.g., SAMS peptide).
-
Add varying concentrations of this compound or Mogrol to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's instructions for the ADP-Glo™ assay.
-
Calculate the fold activation relative to a vehicle control (e.g., DMSO).
-
Determine the EC50 value by plotting the fold activation against the compound concentration.
B. Cell-Based AMPK Activation Assay (using HepG2 cells):
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 2-4 hours.
-
Treat the cells with varying concentrations of this compound or Mogrol for a specified time (e.g., 1-2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by Western blotting using phospho-specific antibodies.
-
Quantify the band intensities and normalize to the total protein levels.
In Vitro Insulin Secretion Assay
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells.
Materials:
-
This compound
-
Pancreatic β-cell line (e.g., MIN6 or INS-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with glucose
-
Insulin ELISA kit
Protocol:
-
Culture pancreatic β-cells in RPMI-1640 medium supplemented with appropriate growth factors.
-
Seed the cells in a multi-well plate and culture until they reach 70-80% confluency.
-
Wash the cells with a glucose-free KRBB.
-
Pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRBB for 1-2 hours.
-
Replace the medium with KRBB containing low glucose, high glucose (e.g., 16.7 mM), and varying concentrations of this compound.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number.
In Vivo Study in a Type 2 Diabetes Mouse Model
Objective: To evaluate the anti-diabetic effects of this compound in a diet-induced or genetically diabetic mouse model.
Materials:
-
This compound
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-fed C57BL/6J mice)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Equipment for oral gavage
Protocol:
-
Acclimatize the diabetic mice for at least one week.
-
Divide the mice into groups: vehicle control, positive control (e.g., metformin), and different dose groups of this compound (e.g., 50, 100, 200 mg/kg body weight).
-
Administer the compounds or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples for the measurement of plasma insulin, lipids, and other relevant biomarkers.
-
Harvest tissues (liver, adipose tissue, pancreas) for histological analysis and molecular studies (e.g., Western blotting for AMPK pathway proteins).
Mandatory Visualizations
Caption: Signaling pathways modulated by Mogroside V in metabolic regulation.
Caption: General workflow for an in vivo study of Mogroside V in a diabetic mouse model.
References
- 1. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract.. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Resolution Mass Spectrometry in Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics for the comprehensive identification and quantification of small molecules in biological systems.[1][2][3] Its high mass accuracy and resolving power enable the precise determination of elemental compositions and the differentiation of isobaric species, which is crucial for confident metabolite annotation.[2][4] This document provides detailed application notes and protocols for utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for untargeted metabolite identification, a common approach in biomarker discovery, drug development, and systems biology.[1][3]
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a global snapshot of the metabolome.[4] This approach typically involves sample preparation, chromatographic separation, HRMS data acquisition, and sophisticated data analysis for metabolite identification and interpretation.[1][5]
Key Applications in Drug Development
HRMS-based metabolomics plays a critical role throughout the drug development pipeline:
-
Biomarker Discovery: Identifying endogenous metabolites that are modulated by disease or drug treatment.
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3]
-
Toxicology: Assessing off-target effects and mechanisms of drug toxicity by monitoring metabolic perturbations.
-
Mechanism of Action Studies: Elucidating the biochemical pathways affected by a drug candidate.
Experimental Protocols
A typical untargeted metabolomics workflow involves several key stages, from sample preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research needs.
Protocol 1: Plasma Metabolite Extraction
This protocol is designed for the extraction of a broad range of metabolites from plasma samples.
Materials:
-
Plasma samples stored at -80°C
-
Cold methanol (B129727) (-20°C)
-
Cold acetonitrile (B52724) (-20°C)
-
Internal standards solution (e.g., isotopic-labeled amino acids, organic acids)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of cold methanol containing internal standards.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 5% acetonitrile in water).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
Protocol 2: Liquid Chromatography Separation
To achieve broad coverage of the metabolome, it is common to use two complementary chromatographic methods: Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites and Reversed-Phase Liquid Chromatography (RPLC) for nonpolar and semi-polar metabolites.[4][6]
2.1 Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-10 min: 50% B
-
10-10.1 min: 50% to 95% B
-
10.1-15 min: 95% B (re-equilibration)
-
2.2 Reversed-Phase Liquid Chromatography (RPLC)
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-15 min: 2% B (re-equilibration)
-
Protocol 3: High-Resolution Mass Spectrometry Data Acquisition
This protocol outlines typical data acquisition parameters for an Orbitrap-based mass spectrometer. Data can be acquired in either positive or negative ionization mode, and often both are used in separate runs for comprehensive coverage.[5]
3.1 Full Scan MS (for quantification)
-
Scan Range: m/z 70-1000
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
3.2 Data-Dependent Acquisition (DDA) (for identification)
-
Resolution (MS1): 70,000
-
Resolution (MS2): 17,500
-
AGC Target (MS1): 1e6
-
AGC Target (MS2): 1e5
-
Maximum Injection Time (MS1): 100 ms
-
Maximum Injection Time (MS2): 50 ms
-
TopN: 5 (fragment the 5 most intense ions from the full scan)
-
Isolation Window: 1.5 Da
-
Normalized Collision Energy (NCE): Stepped (e.g., 20, 30, 40)
-
Dynamic Exclusion: 10 seconds
3.3 Data-Independent Acquisition (DIA) (for comprehensive fragmentation)
-
Resolution (MS1): 70,000
-
Resolution (MS2): 35,000
-
AGC Target (MS1): 1e6
-
AGC Target (MS2): 1e6
-
Maximum Injection Time (MS1): 100 ms
-
Maximum Injection Time (MS2): Auto
-
Isolation Windows: Variable windows covering the full scan range (e.g., 20-50 Da windows)
Data Presentation
Quantitative data from HRMS experiments should be clearly structured for comparison.
Table 1: Typical Performance Characteristics of HRMS for Metabolomics
| Parameter | Typical Value | Significance in Metabolite Identification |
| Mass Resolution | 60,000 - 140,000 FWHM | Separates ions with very similar m/z values, crucial for resolving isobaric interferences.[8] |
| Mass Accuracy | < 5 ppm (external calibration) | Enables the confident determination of elemental formulas from accurate mass measurements.[9] |
| Sensitivity | Low ng/mL to pg/mL | Allows for the detection of low-abundance metabolites.[10] |
| Dynamic Range | 3-5 orders of magnitude | Enables the simultaneous detection of metabolites with vastly different concentrations.[11] |
Table 2: Comparison of Data Acquisition Modes
| Feature | Full Scan | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
| MS1 Data Quality | Excellent | Good | Good |
| MS2 Data Quality | N/A | Excellent (clean spectra)[2][12] | Good (complex, chimeric spectra)[13] |
| MS2 Coverage | None | Biased towards high-abundance ions[13] | Comprehensive, unbiased fragmentation[14] |
| Reproducibility | High | Moderate | High |
| Data Analysis Complexity | Low | Moderate | High |
| Primary Use | Quantification | Identification of abundant unknowns | Comprehensive profiling and quantification |
Visualizations
Diagrams are essential for representing complex workflows and biological pathways.
Caption: Untargeted metabolomics experimental workflow.
Caption: Metabolomics data analysis workflow.
Caption: Simplified diagram of the Glycolysis pathway.[15][16]
Caption: The Citric Acid (TCA) Cycle.[17][18]
Conclusion
High-resolution mass spectrometry is a powerful and versatile platform for metabolite identification in complex biological samples. The provided protocols offer a starting point for researchers entering the field of metabolomics. Careful optimization of each step, from sample preparation to data analysis, is critical for achieving high-quality, reproducible results that can provide meaningful biological insights in academic research and drug development. The continued evolution of HRMS instrumentation and data analysis software promises to further enhance the capabilities of metabolomics in the future.[3]
References
- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Complementary Reversed-Phase Separations Achieve Comprehensive Coverage of the Semipolar and Nonpolar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsi.princeton.edu [lsi.princeton.edu]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography-Mass Spectrometry Based Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DIA vs DDA Mass Spectrometry: Key Differences, Benefits & Applications - Creative Proteomics [creative-proteomics.com]
- 15. Glycolysis - Wikipedia [en.wikipedia.org]
- 16. Khan Academy [khanacademy.org]
- 17. microbenotes.com [microbenotes.com]
- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 11-Dehydroxyisomogroside V Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 11-Dehydroxyisomogroside V and other mogrosides from Siraitia grosvenorii.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of mogrosides is significantly lower than expected. What are the potential causes?
A1: Low yields of mogrosides can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Extraction Parameters: The efficiency of the initial extraction is critical. Factors such as the solvent used, temperature, extraction time, and the solid-to-liquid ratio can all significantly impact your yield.
-
Degradation of Mogrosides: Mogrosides can be sensitive to high temperatures and alkaline pH conditions, leading to their degradation and a subsequent loss of yield.[1]
-
Inefficient Purification: During purification steps, such as macroporous resin chromatography, improper pH conditions for adsorption and desorption can lead to significant product loss.[1][2]
-
Quality of Raw Material: The concentration of mogrosides, including this compound, can vary depending on the maturity and drying process of the Siraitia grosvenorii fruit.[3][4]
Q2: I am using a solvent extraction method. How can I optimize it for better yield?
A2: Solvent extraction is a common method, and its efficiency can be enhanced by optimizing several parameters. Consider the following:
-
Solvent Choice and Concentration: Aqueous ethanol (B145695) solutions are frequently used. A 50% ethanol solution has been shown to be effective.[5] The polarity of the solvent is crucial for efficiently dissolving the mogrosides.
-
Temperature: While higher temperatures can increase solubility, they can also lead to the degradation of mogrosides. A temperature of around 60°C is often a good starting point.[5]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to raw material can improve extraction efficiency. Ratios between 1:15 and 1:45 (g/mL) have been reported to be effective.[5]
-
Extraction Time and Frequency: Multiple extractions (e.g., three times) for a sufficient duration (e.g., 60-100 minutes per extraction) can ensure a more complete extraction of the target compounds.[5]
Q3: Could the pH of my solutions be affecting my yield during purification?
A3: Yes, pH is a critical factor, especially during purification with macroporous resins. Mogroside V shows optimal adsorption to some resins at a lower pH, around 3. Conversely, desorption is more efficient at a neutral pH of approximately 7.[1] Using incorrect pH levels during these steps can result in either poor binding to the resin or incomplete elution, both of which will decrease your final yield. Mogrosides are also more stable in acidic conditions (pH < 7) and can degrade in alkaline environments.[1]
Q4: I am observing degradation of my product. How can I prevent this?
A4: To minimize the degradation of this compound, consider the following:
-
Temperature Control: Avoid excessively high temperatures during extraction and solvent evaporation. For instance, freeze-drying has been shown to yield higher contents of mogroside V compared to high-temperature drying methods.[4]
-
pH Management: Maintain a slightly acidic to neutral pH throughout your process, particularly during purification, to prevent base-catalyzed degradation.[1]
-
Enzymatic Activity: The drying method of the raw fruit can impact endogenous enzymes that may affect the mogroside profile.[4] Using properly dried and stored raw materials is important.
Q5: My purification process seems to be the main issue. What are some common pitfalls?
A5: Purification, often involving macroporous resins, is a common area for yield loss. Here are some points to check:
-
Resin Selection: The choice of macroporous resin is important. Mid-polarity resins have been shown to be effective for mogroside V.[2]
-
Loading Conditions: Ensure the crude extract is loaded onto the resin under optimal pH conditions (e.g., pH 3) to maximize adsorption.[1]
-
Elution Conditions: Use the appropriate solvent and pH for elution. An aqueous solution at pH 7 has been shown to be effective for desorbing mogroside V.[1] Incomplete desorption will leave a significant portion of your product on the column.
-
Flow Rate: During column chromatography, a slower flow rate during elution can lead to a higher desorption ratio.[2]
Data Presentation
Table 1: Comparison of Various Extraction Methods for Mogrosides
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Solvent Extraction | 50% Ethanol | 1:20 | 60 | 100 min (3 times) | 5.9 | [5] |
| Solvent Extraction | Water | 1:15 | - | 60 min (3 times) | 5.6 | [5] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [5] |
| Microwave-Assisted | Water | 1:8 | - | 15 min | 0.73 | [3] |
| Flash Extraction | - | 1:20 | 40 | 7 min | 6.9 | [5] |
| Flash Extraction | - | 1:20 | Ambient | 4 min | 10.06 | [3] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Mogrosides
-
Material Preparation: Grind dried Siraitia grosvenorii fruit into a coarse powder.
-
Extraction:
-
Mix the powdered fruit with a 50% aqueous ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).[5]
-
Heat the mixture to 60°C and maintain for 100 minutes with constant agitation.[5]
-
Separate the supernatant by filtration or centrifugation.
-
Repeat the extraction process on the solid residue two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
-
-
Concentration: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude extract.
Protocol 2: Purification of Mogroside V using Macroporous Resin
-
Crude Extract Preparation: Dissolve the crude mogroside extract in deionized water and adjust the pH to 3 using HCl.[1]
-
Adsorption:
-
Load the pH-adjusted crude extract onto a pre-equilibrated mid-polarity macroporous resin column (e.g., HZ 806).[2]
-
Maintain a steady flow rate to allow for sufficient interaction between the mogrosides and the resin.
-
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution:
-
Final Processing: Concentrate the eluate under reduced pressure and dry (e.g., by freeze-drying) to obtain the purified mogroside powder.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mogroside Separation by HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of mogrosides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to optimizing HPLC columns and mobile phases for mogroside separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column type for mogroside separation?
A1: The most widely used columns for mogroside separation are reversed-phase (RP) C18 columns.[1][2][3][4][5][6][7][8] These columns separate mogrosides based on their hydrophobicity. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode columns can be effective, particularly for separating the highly polar mogroside isomers.[3][9][10]
Q2: What is a typical mobile phase for reversed-phase HPLC of mogrosides?
A2: A common mobile phase for reversed-phase separation of mogrosides is a gradient or isocratic mixture of acetonitrile (B52724) and water.[1][2][4][5][6] The ratio of acetonitrile to water can be adjusted to optimize the separation of different mogrosides. For instance, a mobile phase of acetonitrile and water in a 22:78 (v/v) ratio has been used effectively.[2]
Q3: What detection wavelength is typically used for mogroside analysis?
A3: Mogrosides have a weak UV chromophore, and the most common detection wavelength is around 203 nm.[1][2][3][4][6][7] Wavelengths up to 210 nm have also been reported.[3] Due to the low UV absorbance, other detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be employed for better sensitivity.[3][9]
Q4: How does column temperature affect the separation of mogrosides?
A4: Column temperature influences retention time, selectivity, and peak shape.[11] For mogroside analysis, temperatures around 32°C are often used.[2][7] Increasing the column temperature generally leads to shorter retention times.[11] It is crucial to maintain a stable temperature for reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of mogrosides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Secondary Interactions: Interactions between the analytes and the stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape.[13]
-
Column Degradation: A worn-out column can result in poor peak shapes.[12][14]
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Modify Mobile Phase: Adjusting the pH or adding a small amount of an acid modifier like formic acid (e.g., 0.1%) can improve peak shape for acidic compounds.[5][15]
-
Check Column Health: If the problem persists, the column may need to be cleaned or replaced.
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can lead to shifts in retention time.[12][16]
-
Fluctuations in Column Temperature: Inconsistent column temperature is a common cause of retention time variability.[11]
-
Pump Issues: Leaks or faulty pump performance can cause changes in flow rate, affecting retention times.[16]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to drifting retention times.[16]
Solutions:
-
Prepare Fresh Mobile Phase: Ensure accurate preparation and proper storage of the mobile phase. Degas the mobile phase before use.[12]
-
Use a Column Oven: Maintain a constant and consistent column temperature.[11]
-
System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.[16]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence of injections.
Problem 3: No Peaks or Very Small Peaks
Possible Causes:
-
Injection Issue: The sample may not have been injected correctly.
-
Detector Problem: The detector lamp may be off, or the wavelength may be set incorrectly.[12]
-
Low Sample Concentration: The concentration of mogrosides in the sample may be below the detection limit of the method.
-
System Leak: A leak in the system can prevent the sample from reaching the detector.
Solutions:
-
Verify Injection: Check the autosampler and syringe for proper operation.
-
Check Detector Settings: Ensure the detector is on and set to the correct wavelength (around 203 nm for mogrosides).[1][2]
-
Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume.
-
Perform a System Check: Inspect the entire flow path for any leaks.
Experimental Protocols
Below is a summary of typical experimental conditions for mogroside separation using HPLC.
Table 1: HPLC Parameters for Mogroside V Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Acclaim Trinity P1 | Primesep AP |
| Mobile Phase | Acetonitrile:Water (Gradient)[1][6] | Acetonitrile:10 mM Ammonium Formate pH 3.0 (81:19 v/v)[9] | Acetonitrile:Water with 0.5% Acetic Acid (80:20 v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | - | 1.0 mL/min[3] |
| Column Temp. | 32 °C[2] | 20-30 °C[3] | - |
| Detection | UV at 203 nm[1][2][6] | UV at 210 nm or CAD[3][9] | ELSD[3] |
Visual Workflows
The following diagrams illustrate common workflows in HPLC analysis of mogrosides.
Caption: General workflow for mogroside sample preparation.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for baseline instability.
References
- 1. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 7. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 10. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. chromtech.com [chromtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
11-Dehydroxyisomogroside V stability testing and degradation analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of 11-Dehydroxyisomogroside V.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposing the active pharmaceutical ingredient (API) or drug product to a range of stress conditions to identify potential degradation products and pathways.[1][2][3] These conditions generally include:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures. Mogroside V has been noted to be susceptible to covalent bond breakage in alkaline solutions.[4]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures in a controlled environment.
-
Photostability: Exposure to light according to ICH Q1B guidelines, often using a combination of UV and visible light.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are appropriately challenged without generating unrealistic degradation products.[2]
Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of mogrosides and their derivatives, including this compound.[5][6] Key considerations for the HPLC method include:
-
Column: A C18 column is frequently used for separation.[4][6]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is often employed.[6] Formic acid may be added to the mobile phase.[7]
-
Detection: Due to the lack of a strong chromophore in mogrosides, UV detection at a low wavelength (e.g., 203 nm) can be used.[4][6] Evaporative Light Scattering Detection (ELSD) is another suitable option.[5] For structural elucidation of degradation products, mass spectrometry (LC-MS) is invaluable.
Q3: What is the expected primary degradation pathway for this compound?
A3: Based on the structure of related mogrosides, the primary degradation pathway for this compound is expected to be the hydrolysis of the glycosidic bonds. This would result in the sequential loss of glucose units, ultimately leading to the formation of the aglycone, mogrol (B2503665).[8] In vitro studies on similar mogrosides have shown that they are metabolized to mogrol through deglycosylation.[8]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| The compound is highly stable under the tested conditions. | Consider more aggressive, yet still relevant, stress conditions. Ensure the analytical method is sensitive enough to detect small changes. |
| Analytical method is not stability-indicating. | Verify that the HPLC method can separate the intact compound from potential degradants. This can be done by co-injecting a stressed and an unstressed sample. |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%.[2] |
| High instability of the compound. | This indicates an intrinsic property of the molecule. Document the findings and proceed with characterizing the degradation products. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase gradient and consider adding modifiers like formic acid to improve peak shape.[7] |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. If necessary, replace the analytical column. |
| Sample overload. | Reduce the injection volume or the sample concentration. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product(s) |
| Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C, 24h | 90.5 | 9.5 | Deglycosylated derivatives |
| 0.1 M NaOH, 60°C, 8h | 85.2 | 14.8 | Deglycosylated derivatives, Epimers |
| 3% H₂O₂, RT, 24h | 95.1 | 4.9 | Oxidized derivatives |
| Heat, 80°C, 48h | 97.3 | 2.7 | Minor deglycosylation |
| Photostability (ICH Q1B) | 99.2 | 0.8 | Not significant |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | % Assay of this compound | % Total Impurities |
| 0 | 99.9 | 0.1 |
| 3 | 99.7 | 0.3 |
| 6 | 99.5 | 0.5 |
| 12 | 99.1 | 0.9 |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
-
Oxidation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at 80°C. Analyze samples at appropriate time points.
-
Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after exposure.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm or ELSD.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathway via hydrolysis.
References
- 1. ijisrt.com [ijisrt.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve peak resolution for 11-Dehydroxyisomogroside V in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 11-Dehydroxyisomogroside V in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: My peaks for this compound and Mogroside V are co-eluting or have poor resolution (Rs < 1.5). What is the first and most effective parameter to adjust?
A: The most powerful and often simplest parameter to adjust for improving the separation of closely related compounds is selectivity (α) .[1] This can be most readily achieved by modifying the mobile phase. Start by optimizing the gradient elution program. A shallower gradient (a slower increase in the organic solvent percentage over a longer time) provides more opportunity for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[2]
Q2: How can I systematically optimize the mobile phase to improve resolution?
A: Mobile phase optimization is critical for achieving good separation.[3][4] Here are several strategies:
-
Adjust Gradient Slope: As mentioned above, making the gradient shallower is a primary strategy. For example, if your current gradient is 20-40% acetonitrile (B52724) over 10 minutes, try running it over 20 minutes.[2]
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. They exhibit different solvent properties, which can alter elution order and improve selectivity.[1] If you are using acetonitrile, try substituting it with methanol, or even using a ternary mixture of water, acetonitrile, and methanol.
-
Modify Mobile Phase Additives: Adding a small percentage (e.g., 0.1%) of an acid like formic acid can improve peak shape and may slightly alter selectivity, especially if there are any acidic silanol (B1196071) groups on the stationary phase.[5]
-
Adjust pH: While mogrosides are not strongly ionizable, adjusting the mobile phase pH can influence the ionization state of the stationary phase (residual silanols), which can impact peak shape and retention.[6][7]
Q3: My mobile phase optimization is not sufficient. Should I consider a different HPLC column?
A: Yes, the column is a fundamental component affecting resolution.[8] If mobile phase adjustments are insufficient, consider these column-related factors:
-
Increase Column Efficiency (N):
-
Decrease Particle Size: Switching from a column with 5 µm particles to one with 3 µm or sub-2 µm particles (for UHPLC systems) will significantly increase efficiency and lead to sharper peaks and better resolution.[1]
-
Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates, which can improve resolution for difficult separations.[9] Note that this will also increase backpressure and analysis time.
-
-
Change Stationary Phase Chemistry: If resolution is still poor, the selectivity of the stationary phase may be the issue. Standard C18 columns are a good starting point.[10][11] However, alternative stationary phases can provide different interactions and improve separation.[12] Consider switching to a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (e.g., π-π interactions) compared to the hydrophobic interactions of a C18 phase.
Q4: Can I improve resolution by changing the instrument parameters like flow rate and temperature?
A: Yes, flow rate and temperature primarily affect column efficiency and can be fine-tuned for better resolution.
-
Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, but it will also increase the run time.[2][8] It is important to find an optimal flow rate that balances resolution and analysis time.
-
Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[1][2] It can also sometimes change the selectivity of the separation. A typical starting point for mogroside analysis is around 30-40°C.[5][13] Be cautious, as excessively high temperatures can degrade the column or the analytes.
Troubleshooting Guide
This guide provides a systematic approach to resolving poor peak separation between this compound and Mogroside V.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting poor peak resolution.
Caption: A step-by-step guide to improving HPLC peak resolution.
Summary of Parameter Effects on HPLC Resolution
The resolution of two peaks is governed by the resolution equation, which depends on three key factors: column efficiency (N), selectivity (α), and retention factor (k').
Caption: The relationship between resolution and its core factors.
| Parameter Adjusted | Primary Effect On | Impact on Resolution (Rs) | Typical Side Effects |
| Decrease Gradient Slope | Selectivity (α) | Increases | Longer analysis time. |
| Change Organic Modifier | Selectivity (α) | Changes (may increase or decrease) | May change peak elution order. |
| Decrease % Organic | Retention (k') | Increases (especially for early peaks) | Longer analysis time; broader peaks for late-eluting compounds. |
| Decrease Flow Rate | Efficiency (N) | Increases | Longer analysis time; increased diffusion.[2] |
| Increase Temperature | Efficiency (N) | Increases | May decrease retention; potential for analyte degradation.[1][2] |
| Increase Column Length | Efficiency (N) | Increases | Longer analysis time; higher backpressure. |
| Decrease Particle Size | Efficiency (N) | Significantly Increases | Significantly higher backpressure; requires UHPLC system for sub-2 µm.[1] |
| Change Stationary Phase | Selectivity (α) | Significantly Changes | Requires new method development.[12] |
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method
This protocol is a starting point for the analysis of Mogroside V and related compounds, adapted from common literature methods.[10][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 15% to 40% B
-
15-16 min: 40% to 15% B
-
16-20 min: Hold at 15% B[10]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 32°C.[13]
-
Detection Wavelength: 203 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Sample Preparation: Dissolve the sample in a methanol/water (80/20, v/v) mixture and filter through a 0.45 µm syringe filter before injection.[14]
Protocol 2: Systematic Optimization of the Mobile Phase Gradient
Use this protocol if the baseline method provides insufficient resolution.
-
Initial Run: Perform the analysis using the Baseline Protocol above and note the retention times (tR) and resolution (Rs) between this compound and Mogroside V.
-
Scouting Gradient: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution percentage of the target compounds.
-
Shallow Gradient Implementation: Based on the scouting run, create a shallow gradient around the elution point of the target analytes. For example, if the compounds elute around 30% Acetonitrile, design a new gradient:
-
0-5 min: Hold at 20% B.
-
5-25 min: 20% to 40% B (This is now a 1% per minute slope).
-
25-26 min: 40% to 95% B (column wash).
-
26-30 min: Hold at 95% B.
-
30-31 min: 95% to 20% B (return to initial).
-
31-35 min: Hold at 20% B (equilibration).
-
-
Evaluate and Refine: Analyze the chromatogram from the shallow gradient. If resolution is improved but not yet at baseline (Rs ≥ 1.5), further decrease the gradient slope (e.g., to 0.5% per minute) or proceed to change the organic modifier (Protocol 3).
Protocol 3: Evaluating an Alternative Organic Modifier (Methanol)
-
Substitute Solvent: Replace Acetonitrile (Mobile Phase B) with HPLC-grade Methanol.
-
Re-optimize Gradient: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. You will need to adjust the gradient accordingly. A good starting point is to use similar gradient percentages as the acetonitrile method but expect longer retention times.
-
Example Gradient: 0-20 min, 25% to 50% Methanol.
-
-
Compare Chromatograms: Compare the selectivity and resolution obtained with the methanol gradient to the results from the acetonitrile gradient. The change in solvent may alter the elution order and significantly improve the separation between the two target compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies for 11-Dehydroxyisomogroside V and Related Mogrosides
Disclaimer: Specific forced degradation studies for 11-Dehydroxyisomogroside V are not extensively available in public literature. The following information is based on studies of the closely related and abundant Mogroside V, as well as established principles from ICH guidelines for forced degradation studies of related triterpenoid (B12794562) saponins.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A1: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, humidity, strong acids, bases, light, and oxidizing agents).[4] The purpose is to:
-
Identify likely degradation products: This helps in understanding the potential impurities that might arise during manufacturing, storage, or formulation.[4]
-
Establish degradation pathways: It provides insight into the chemical breakdown mechanisms of the molecule.[4]
-
Develop and validate stability-indicating analytical methods: The study ensures that the analytical method (typically HPLC) can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities.[5][6]
-
Inform formulation and packaging development: Understanding the molecule's stability helps in selecting appropriate excipients and packaging to protect it from degradation.[4]
Q2: What are the primary degradation pathways for mogrosides like this compound?
A2: For triterpenoid glycosides like mogrosides, the most common degradation pathway is the hydrolysis of the glycosidic bonds that link the sugar moieties to the mogrol (B2503665) (aglycone) core and to each other.[7][8] This can happen under acidic or basic conditions. While the triterpene framework itself is relatively stable, strong oxidative conditions could potentially lead to modifications of the aglycone.[9]
Q3: What analytical techniques are best suited for analyzing the degradation of this compound and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying mogrosides and their degradation products.[10][11][12] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[13] ¹H-qNMR can also be used for quantitative determination.[12][14]
Q4: How stable is the parent compound, Mogroside V, under normal conditions?
A4: Mogroside V is reported to be relatively stable. It is heat-stable for several hours in boiling water and up to 150°C.[1] It also shows stability over a wide pH range (3 to 12) when stored at cool temperatures.[1] The robust nature of the bonds between the triterpene core and the carbohydrate residues contributes to this stability.[9] this compound is expected to have a similar stability profile, although the absence of the 11-hydroxy group might slightly alter its susceptibility to certain oxidative pathways.
Troubleshooting Guides
Issue 1: My mass balance is below 95% after a stress condition. What does this mean and what should I do?
-
Possible Cause 1: Non-chromophoric degradants. Some degradation products may lack a UV chromophore and are therefore invisible to the UV detector.
-
Solution: Use a more universal detector in parallel with the UV detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). LC-MS can also be used to search for potential non-chromophoric impurities.
-
-
Possible Cause 2: Volatile degradants. A portion of the molecule may have degraded into volatile compounds that are lost during sample preparation or analysis.
-
Solution: This is less common for large molecules like mogrosides but can be investigated using headspace Gas Chromatography (GC) if suspected.
-
-
Possible Cause 3: Inadequate chromatographic separation. Degradation products may be co-eluting with the parent peak or other peaks, or they may be strongly retained on the column and not elute at all.
-
Solution: Modify the HPLC method. Experiment with a different mobile phase composition, gradient slope, column chemistry (e.g., phenyl-hexyl instead of C18), or pH to achieve better separation. Check for any material that may be eluting after the main run time by performing a "blank" gradient run immediately after the sample injection.
-
Issue 2: I am seeing poor resolution between the main peak and impurity peaks in my HPLC chromatogram.
-
Possible Cause 1: Sub-optimal mobile phase. The solvent strength or pH of the mobile phase may not be adequate for separating structurally similar compounds.
-
Solution: For mogrosides, which are typically analyzed in reverse-phase HPLC, try adjusting the ratio of acetonitrile (B52724) or methanol (B129727) to water.[10] Experiment with different pH modifiers (e.g., formic acid, acetic acid), though it's noted that for Mogroside V, a mobile phase without additives often works well.[13]
-
-
Possible Cause 2: Inappropriate column. The column stationary phase may not have the right selectivity for your analytes.
-
Solution: If using a standard C18 column, consider trying a column with a different stationary phase that offers alternative selectivity (e.g., C8, Phenyl, or embedded polar group columns). Also, ensure the column is not degraded by checking its efficiency and peak symmetry with a standard compound.
-
-
Possible Cause 3: Overloading the column. Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Procedure
This protocol outlines typical stress conditions for generating degradation products. The goal is to achieve 5-20% degradation of the active substance.[15] The concentration of the stress agent, temperature, and duration may need to be adjusted based on the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C in a calibrated oven for 48 hours. Also, heat the stock solution at 80°C for 24 hours. At specified time points, prepare a solution from the solid sample or dilute the liquid sample for HPLC analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples at the end of the exposure. A control sample should be kept in the dark under the same temperature conditions.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Stress Agent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Room Temp - 80°C | 2 - 48 hours | 5 - 20% |
| Base Hydrolysis | 0.01 N - 0.1 N NaOH | Room Temp - 60°C | 1 - 24 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 8 - 24 hours | 5 - 20% |
| Thermal (Solid) | Dry Heat | 80°C - 120°C | 24 - 72 hours | 5 - 20% |
| Thermal (Solution) | Heat | 60°C - 80°C | 12 - 48 hours | 5 - 20% |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH guidelines | 5 - 20% |
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method adapted from published methods for Mogroside V.[10][11] It should be validated for specificity, linearity, accuracy, and precision for this compound.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
40-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 203 nm[11]
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical mogroside degradation pathway.
Caption: Troubleshooting logic for HPLC peak resolution.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
Technical Support Center: Analysis of 11-Dehydroxyisomogroside V Degradation Products by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of 11-Dehydroxyisomogroside V degradation products by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on studies of the structurally similar Mogroside V, the primary degradation pathway for this compound is expected to be hydrolysis, specifically deglycosylation. This process involves the sequential loss of glucose units from the parent molecule. While specific forced degradation studies on this compound are not widely published, other potential degradation pathways under stress conditions can be inferred, including oxidation.
Q2: What are the common degradation products of mogrosides observed during analysis?
A2: The enzymatic or microbial hydrolysis of Mogroside V is known to produce several intermediates and final products.[1][2] A similar pattern is anticipated for this compound. The degradation typically proceeds through a stepwise loss of glucose moieties. Intermediates such as Siamenoside I and Mogroside IV have been identified during the hydrolysis of Mogroside V.[1] The final degradation products are often smaller mogroside species like Mogroside IIIE and the aglycone, mogrol.[1][2]
Q3: How stable is this compound under typical experimental conditions?
A3: While specific stability data for this compound is limited, Mogroside V is reported to be relatively stable. It exhibits thermal stability at temperatures between 100 to 150 degrees Celsius for up to 4 hours and in boiling water for up to 8 hours.[3] It is also stable across a pH range of 3 to 12 when stored at 2 to 8 degrees Celsius.[3] It is reasonable to expect this compound to have a similar stability profile due to its structural similarity.
Troubleshooting Guides
Issue 1: No or low signal of this compound and its degradation products in the MS.
-
Possible Cause 1: Inappropriate MS polarity.
-
Possible Cause 2: Suboptimal MS fragmentation parameters.
-
Troubleshooting Tip: Optimize the collision energy to achieve the desired fragmentation pattern. For Mogroside V, a common transition monitored is m/z 1285.6 → 1123.7.[4][5] Use this as a starting point and perform a collision energy ramp to find the optimal setting for your instrument and specific degradation products.
-
-
Possible Cause 3: Ion suppression from sample matrix.
-
Troubleshooting Tip: If analyzing samples from complex matrices (e.g., herbal extracts, biological fluids), consider solid-phase extraction (SPE) for sample cleanup prior to LC-MS analysis.
-
-
Possible Cause 4: Analyte concentration is below the limit of detection (LOD).
-
Troubleshooting Tip: Concentrate your sample using appropriate techniques like evaporation under nitrogen or lyophilization. Ensure the final concentration is within the linear range of your instrument.
-
Issue 2: Poor chromatographic separation of degradation products.
-
Possible Cause 1: Inadequate mobile phase composition.
-
Troubleshooting Tip: For the separation of mogrosides, a mobile phase consisting of methanol (B129727) and water is often effective.[5] For better peak shape and resolution, especially with complex mixtures of degradation products, a gradient elution program is recommended.
-
-
Possible Cause 2: Incorrect column selection.
-
Troubleshooting Tip: A C18 column is commonly used for the separation of mogrosides and their degradation products.[5] Ensure the column is properly conditioned and has not exceeded its lifetime.
-
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare 0.1 M hydrochloric acid (HCl) for acidic hydrolysis and 0.1 M sodium hydroxide (B78521) (NaOH) for basic hydrolysis.
-
-
Degradation Procedure:
-
For acidic hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.
-
For basic hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it (basic solution with HCl, acidic solution with NaOH).
-
Dilute the neutralized sample with the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Degradation Products
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.0 x 50 mm, 3.0 µm particle size.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Start with 60% B, hold for 1 min, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Selected Reaction Monitoring (SRM) or full scan with product ion scan.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
SRM Transition (for parent compound, as a reference): m/z [M-H]⁻ of this compound → fragment ion. The exact masses will need to be determined empirically, but based on Mogroside V (m/z 1285.6 → 1123.7), a similar loss of a glucose moiety is expected.[4][5]
-
Data Presentation
Table 1: Potential Degradation Products of this compound under Hydrolytic Stress
| Compound | Proposed Structure | Expected [M-H]⁻ (m/z) |
| This compound | Parent Compound | To be determined |
| Deglycosylated Product 1 | Loss of one glucose unit | Parent m/z - 162.05 |
| Deglycosylated Product 2 | Loss of two glucose units | Parent m/z - 324.10 |
| Deglycosylated Product 3 | Loss of three glucose units | Parent m/z - 486.15 |
| Aglycone | Mogrol (or similar) | Parent m/z - (n x 162.05) |
Note: The exact m/z values will depend on the molecular weight of this compound.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for low MS signal intensity.
References
- 1. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside - Wikipedia [en.wikipedia.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of 11-Dehydroxyisomogroside V from complex samples
Welcome to the technical support center for the recovery of 11-Dehydroxyisomogroside V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction and purification of this compound from complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from its natural source, Siraitia grosvenorii (monk fruit)?
A1: The most common and effective methods for extracting mogrosides, including this compound, from monk fruit are hot water extraction and ethanol-water extraction.[1] Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that can improve extraction efficiency and reduce extraction time. The choice of method often depends on the desired purity, yield, and available equipment.
Q2: I am having trouble separating this compound from other closely related mogrosides like Mogroside V. What purification strategies are recommended?
A2: Separation of structurally similar mogrosides is a significant challenge. A multi-step purification strategy is typically required. This often involves initial cleanup with macroporous resins to remove polar impurities, followed by preparative High-Performance Liquid Chromatography (prep-HPLC) for fine separation.[2] A novel approach using boronic acid-functionalized silica (B1680970) gel has also shown high selectivity for Mogroside V and could potentially be adapted for this compound.[3]
Q3: What are the typical yields and purities I can expect when recovering this compound?
A3: Quantitative data for the recovery of this compound is not widely published. However, data for the closely related and abundant Mogroside V can provide a reasonable estimate. The yield and purity are highly dependent on the chosen extraction and purification methods. The following table summarizes typical recoveries for Mogroside V, which can serve as a benchmark.
| Extraction Method | Purification Method | Initial Purity (Mogroside V) | Final Purity (Mogroside V) | Overall Yield (Mogroside V) |
| Hot Water Extraction | Macroporous Resin (HZ 806) | ~0.5% | 10.7% | 3.38 g from 100 g of herb |
| Ethanol-Water Extraction | Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | Not Reported |
| Ethanol-Water Extraction | Boronic Acid-Functionalized Silica Gel followed by Semi-Preparative HPLC | 35.67% | 99.60% | Not Reported |
Q4: Are there any known biological activities or signaling pathways associated with this compound?
A4: Currently, there is limited specific information in the public domain regarding the detailed biological activities and specific signaling pathways of this compound. However, mogrosides, in general, are known for their potent sweetening properties and potential health benefits, including antioxidant and anti-inflammatory effects. Further research is needed to elucidate the specific pharmacological profile of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recovery of this compound.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Incomplete cell wall disruption of the plant material. | Ensure the monk fruit is finely powdered to increase the surface area for solvent penetration. |
| Inappropriate solvent-to-solid ratio. | Optimize the solvent-to-solid ratio. A common starting point is 10:1 (v/w). |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature within the stability limits of the compound. For UAE and MAE, optimize the power and duration. |
| Incorrect solvent composition. | For ethanol-water extraction, experiment with different ethanol (B145695) concentrations (e.g., 50%, 70%, 80%) to find the optimal polarity for extraction.[1] |
Issue 2: Poor Resolution in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) and water is often effective for separating mogrosides. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. |
| Column overloading. | Reduce the sample injection volume or concentration. |
| Incorrect column chemistry. | A C18 reversed-phase column is commonly used and effective. Consider a column with a different stationary phase if co-elution persists. |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue 3: Sample Contamination
| Possible Cause | Troubleshooting Step | | Presence of polar impurities (sugars, salts). | Use a macroporous resin chromatography step before prep-HPLC. Wash the column with deionized water to remove these impurities before eluting the mogrosides with an ethanol-water gradient.[2] | | Presence of non-polar impurities. | A pre-extraction step with a non-polar solvent like hexane (B92381) can be performed to remove lipids and other non-polar compounds. | | Sample degradation during processing. | Avoid high temperatures (above 60-70°C) during extraction and solvent evaporation to prevent degradation of the mogrosides. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Macroporous Resin
This protocol is adapted from established methods for mogroside extraction and is suitable for obtaining a crude extract enriched in this compound.
1. Extraction:
-
Grind dried monk fruit into a fine powder (40-60 mesh).
-
Macerate the powder in 70% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the liquid extract.
-
Repeat the extraction on the solid residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 60°C to obtain the crude extract.
2. Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Pack a column with a suitable macroporous resin (e.g., HZ 806).
-
Load the aqueous extract onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove polar impurities.
-
Elute the mogrosides with a stepwise gradient of ethanol-water (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by TLC or HPLC to identify fractions containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
Protocol 2: High-Purity Isolation by Preparative HPLC
This protocol is designed for the final purification of this compound from the enriched extract obtained from Protocol 1.
1. Sample Preparation:
-
Dissolve the enriched mogroside extract in the initial mobile phase for HPLC.
-
Filter the sample solution through a 0.45 µm syringe filter.
2. Preparative HPLC Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from approximately 20-40% B over 30-40 minutes (this will require optimization based on your specific column and system).
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 203 nm.
3. Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the peak of this compound.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the pure compound as a powder.
Visualizations
Experimental Workflow for this compound Recovery
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Recovery
Caption: A decision tree for troubleshooting low recovery of the target compound.
References
Technical Support Center: Detection of 11-Dehydroxyisomogroside V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Dehydroxyisomogroside V. Due to the limited availability of specific data for this compound, the information and protocols provided are largely based on established methods for the closely related and well-studied compound, Mogroside V, and other mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the detection and quantification of mogrosides like this compound?
A1: The most common and sensitive methods for the analysis of mogrosides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like plasma or tissue samples.[1][2]
Q2: What are the key chemical properties of mogrosides to consider during analysis?
A2: Mogrosides are triterpene glycosides. Key properties include their high solubility in water and methanol.[4] They are also relatively heat-stable and can withstand a wide pH range.[4][5] For this compound, its chemical properties are predicted to be similar to other mogrosides, with a predicted density of 1.49 g/cm³ and a pKa of 12.78.
Q3: How are mogrosides metabolized in vivo?
A3: Following oral ingestion, mogrosides have minimal systemic absorption in their intact form. They are primarily metabolized by gut microbiota, which hydrolyze the glucose moieties to form a common aglycone, mogrol (B2503665).[6][7] It is mogrol and its initial deglycosylated metabolites that are absorbed to a limited extent.[7] The major metabolic transformations of Mogroside V include dehydrogenation, deoxidation, oxidation, and isomerization.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS/MS analysis of mogrosides.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column packing.- Inappropriate mobile phase pH.- Column overload. | - Use a column specifically designed for basic compounds.- Adjust the mobile phase pH to be acidic.- Reduce the sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Replace the column if it's old or has been used extensively. |
| Low Sensitivity / No Peaks | - Incorrect detection wavelength.- Sample degradation.- Low sample concentration. | - Set the UV detector to a wavelength around 203 nm for mogrosides.[3][9]- Ensure proper sample storage (e.g., -20°C for stock solutions).[1][10]- Concentrate the sample or use a more sensitive detector like a mass spectrometer. |
| High Backpressure | - Blockage in the HPLC system (e.g., tubing, column frit).- Particulate matter in the sample. | - Systematically check and clean or replace components.- Filter all samples and mobile phases before use. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Ion Intensity | - Inefficient ionization.- Matrix effects.- Incorrect mass transitions. | - Optimize electrospray ionization (ESI) source parameters. Mogrosides often show better response in negative ion mode.[2][11]- Improve sample preparation to remove interfering substances.- Optimize the precursor and product ions for selected reaction monitoring (SRM). |
| Poor Reproducibility | - Inconsistent sample preparation.- Fluctuation in MS source conditions. | - Use an internal standard for quantification.[1][2]- Allow the mass spectrometer to stabilize before running samples. |
| Baseline Noise | - Contaminated mobile phase or MS source.- Electronic noise. | - Use high-purity solvents and flush the system regularly.- Ensure proper grounding of the instrument. |
Experimental Protocols
Representative HPLC-UV Method for Mogroside Analysis
This protocol is adapted from methods used for Mogroside V and is a good starting point for this compound.[3][9]
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[3]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 32°C.[9]
-
Injection Volume: 10 µL.[9]
Representative LC-MS/MS Method for Mogroside Analysis
This protocol is based on a validated method for Mogroside V in plasma.[1][2]
-
Column: C18 column (e.g., Shiseido Capcell Pak UG120, 2.0 × 50mm, 3.0µm).[2]
-
Mobile Phase: Isocratic elution with methanol:water (60:40, v/v).[2]
-
Flow Rate: 0.25 mL/min.[11]
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[2]
-
Ion Transitions (SRM): For Mogroside V, the transition is m/z 1285.6 → 1123.7.[2] The specific transitions for this compound would need to be determined experimentally.
Quantitative Data Summary
The following table summarizes representative quantitative data from LC-MS/MS analysis of Mogroside V, which can serve as a benchmark for developing an assay for this compound.
| Parameter | Value | Reference |
| Linearity Range | 96.0 - 96,000 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 96.0 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 10.1% | [2] |
| Inter-day Precision (%RSD) | < 10.1% | [2] |
| Mean Recovery | 91.3 - 95.7% | [2] |
| Matrix Effect | 98.2 - 105.0% | [2] |
Visualizations
Experimental Workflow for Mogroside Analysis
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. Mogroside - Wikipedia [en.wikipedia.org]
- 6. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Isomeric Mogrosides
The accurate quantification and isolation of mogroside isomers, such as Mogroside V and its related compounds, are critical for quality control and research in the food, beverage, and pharmaceutical industries.[1] Due to their high structural similarity, these isomers often co-elute during High-Performance Liquid Chromatography (HPLC) analysis, presenting a significant analytical challenge.[1] This guide provides detailed troubleshooting strategies and optimized protocols to help researchers resolve these common separation issues.
Frequently Asked Questions (FAQs)
Q1: Why does my chromatogram for Mogroside V show a broad peak or a peak with a shoulder?
A1: A broad or shouldered peak for Mogroside V is a classic sign of co-elution with one or more of its isomers, such as 11-oxo-Mogroside V or Mogroside IVe. These molecules have nearly identical structures and polarity, causing them to interact with the stationary phase in a very similar manner under standard chromatographic conditions.[1] Achieving separation requires optimizing the method to enhance the subtle differences between the isomers.
Q2: What is the most common reason for the co-elution of mogroside isomers?
A2: The primary cause is the lack of selectivity in the chromatographic system. Standard reversed-phase C18 columns, while widely used, often fail to differentiate between the subtle structural variations of mogroside isomers.[2] The separation relies heavily on exploiting minor differences in hydrophobicity, which may not be sufficient. Effective separation often requires alternative column chemistries or highly optimized mobile phase conditions to improve the separation factor (α) between the critical isomer pairs.[3]
Q3: Is it possible to separate mogroside isomers using a standard C18 column?
A3: While challenging, it is possible with careful method optimization. Success with a C18 column typically involves using a very shallow gradient with acetonitrile (B52724) as the organic modifier, optimizing the column temperature, and reducing the flow rate.[3][4] However, for robust and reproducible separation, switching to a column with a different stationary phase, such as one based on Phenyl-Hexyl or Pentafluorophenyl (PFP), is often a more effective strategy as they introduce alternative separation mechanisms like π-π interactions.[5]
Q4: Which is a better organic modifier for separating mogroside isomers: acetonitrile or methanol (B129727)?
A4: Acetonitrile is generally preferred over methanol for separating mogroside isomers.[6] It often provides better selectivity and results in sharper peaks for these types of compounds. When optimizing a method, running a comparative gradient with each solvent is recommended to confirm the optimal choice for your specific set of isomers.[5]
Troubleshooting Guide: Resolving Isomer Co-elution
This guide addresses the common problem of incomplete separation of isomeric mogrosides.
Problem: Poor resolution or complete co-elution of Mogroside V and its key isomers.
Step 1: Evaluate and Optimize the Mobile Phase Gradient
A steep gradient is a frequent cause of co-elution for closely related compounds.
-
Initial Action: Run a shallow scouting gradient (e.g., increase organic phase by 5-10% over 20-30 minutes) to determine the approximate elution window of the isomers.[5]
-
Refinement: Once the elution window is known, further decrease the gradient slope across that specific range. A slow, targeted gradient (e.g., 0.2-0.5% organic increase per minute) can significantly enhance resolution.[3] Using gradient elution is often necessary to avoid the long retention times and poor peak shapes that can occur with isocratic methods for mogrosides.[6]
Step 2: Change Column Chemistry for Alternative Selectivity
If optimizing the gradient on a C18 column is insufficient, the stationary phase chemistry is the next critical parameter to change.
-
Recommended Action: Switch to a column that offers different interaction mechanisms.
-
Phenyl-Hexyl or Phenyl Columns: These phases provide π-π interactions between the phenyl rings and the aromatic portions of the mogroside structure, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.[5]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective at separating positional isomers.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mogrosides are polar glycosides, HILIC is an effective alternative to reversed-phase chromatography.[1]
-
Step 3: Adjust Flow Rate and Temperature
Physical parameters can be fine-tuned to improve separation efficiency.
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7-0.8 mL/min) increases the time isomers spend interacting with the stationary phase, which can improve resolution.[4] However, be mindful that this will also increase the total run time.
-
Column Temperature: Varying the column temperature (e.g., testing at 25°C, 30°C, and 35°C) can alter mobile phase viscosity and reaction kinetics, sometimes improving peak shape and resolution.[4]
Quantitative Data: Method Comparison
The table below compares a standard HPLC method prone to co-elution with an optimized method designed for isomer resolution.
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 40% B in 10 min | 28% to 35% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 203 nm[7] | UV at 203 nm |
| Outcome | Mogroside V and 11-oxo-Mogroside V co-elute or are poorly resolved (Resolution < 1.2) | Baseline resolution achieved between key isomers (Resolution > 1.8) |
Detailed Experimental Protocols
Sample Preparation Protocol
A robust sample preparation is crucial for reproducible results.
-
Extraction: For dried monk fruit powder, perform an ultrasound-assisted extraction using a methanol/water (80:20, v/v) solvent for optimal recovery.[6] For commercial sweetener products, dissolve them directly in deionized water.[1]
-
Dilution: Dilute the initial extract in a solvent that is compatible with the initial mobile phase conditions.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PES) to remove particulates and prevent column blockage.[1]
Optimized HPLC Method for Isomeric Mogroside Separation
This protocol details the optimized method referenced in the table above.
-
System: HPLC or UPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 203 nm.
-
Gradient Program:
-
0-5 min: Isocratic at 28% B.
-
5-30 min: Linear gradient from 28% to 35% B.
-
30-32 min: Linear gradient from 35% to 90% B (column wash).
-
32-35 min: Hold at 90% B.
-
35-36 min: Return to 28% B.
-
36-45 min: Column re-equilibration at 28% B.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with mogroside isomers.
Caption: A logical workflow for troubleshooting poor separation of isomeric mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 11-Dehydroxyisomogroside V Analysis in Accordance with ICH Guidelines
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 11-Dehydroxyisomogroside V, a compound of interest in pharmaceutical and natural product research. The validation process detailed below is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. While this guide presents a hypothetical validated method, it serves as a practical template for researchers, scientists, and drug development professionals.
Experimental Protocols
A robust and reliable HPLC method is fundamental for the accurate quantification of active pharmaceutical ingredients (APIs) and other critical components. The validation of such a method is a mandatory requirement to ensure data integrity and regulatory compliance.
1. HPLC Method Parameters (Hypothetical)
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Detector at 210 nm
-
Analyte: this compound
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: To simulate a real-world application, a placebo formulation is spiked with a known concentration of this compound. The sample is then extracted with methanol and diluted with the mobile phase to fall within the linear range of the method.
3. Validation Parameters and Acceptance Criteria
The validation of the HPLC method is performed according to the ICH Q2(R2) guideline.[1][2][3][4][5] The following parameters are evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Data Presentation: Summary of Validation Results
The following tables summarize the hypothetical results obtained during the validation of the HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 755.2 |
| 100 | 1510.4 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15.08x + 0.15 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.5 | 99.38 |
| 100 | 100.2 | 100.20 |
| 120 | 119.3 | 99.42 |
| Mean Recovery (%) | 99.67 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Peak Area RSD (%) |
| Repeatability (n=6) | 50 | 0.85 |
| Intermediate Precision (n=6, different day) | 50 | 1.12 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Table 5: Robustness Study
| Parameter Varied | Variation | Peak Area RSD (%) | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 1.25 | 1.08 |
| 1.1 | 1.31 | 1.10 | |
| Column Temperature (°C) | 28 | 1.18 | 1.05 |
| 32 | 1.22 | 1.07 |
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Caption: Inter-relationship of ICH Validation Parameters.
Conclusion
The hypothetical data presented in this guide demonstrates a successfully validated HPLC method for the quantification of this compound, meeting all the acceptance criteria stipulated by the ICH guidelines. The method is shown to be specific, linear, accurate, precise, and robust within the specified range. This guide serves as a comprehensive resource for developing and validating analytical methods for novel compounds, ensuring data quality and regulatory adherence in pharmaceutical development.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. actascientific.com [actascientific.com]
Comparative analysis of 11-Dehydroxyisomogroside V and Mogroside V bioactivity
Comparative Bioactivity Analysis: 11-Dehydroxyisomogroside V vs. Mogroside V
Introduction
Mogrosides are the primary active components found in the fruit of Siraitia grosvenorii (Luo Han Guo), a perennial vine native to southern China. These triterpenoid (B12794562) saponins (B1172615) are renowned for their intense sweetness without contributing caloric value, leading to their widespread use as natural sweeteners. Beyond their sweetening properties, mogrosides have garnered significant attention from the scientific community for their diverse pharmacological activities. Among the various mogrosides, Mogroside V is the most abundant and extensively studied. A structurally related compound, this compound, is also present in Luo Han Guo, albeit in smaller quantities. This guide provides a comparative analysis of the reported bioactivities of these two compounds, drawing upon available experimental data. It is important to note that while a substantial body of research exists for Mogroside V, scientific literature on the specific bioactivities of this compound is comparatively limited. This analysis, therefore, also highlights areas where further research is warranted to fully elucidate the therapeutic potential of this compound.
Comparative Analysis of Bioactivities
Due to a scarcity of direct comparative studies, this analysis synthesizes data from individual studies on Mogroside V and the limited available information on this compound.
Anti-diabetic Effects
Mogroside V has demonstrated notable anti-diabetic properties, primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells.
Table 1: Comparative Effects on Insulin Secretion
| Compound | Concentration | Fold Increase in Insulin Secretion (vs. Control) | Cell Line | Reference |
| Mogroside V | 100 µM | ~2.5 | MIN6 (mouse pancreatic β-cell line) | |
| This compound | N/A | Data not available | N/A |
Experimental Protocol: Insulin Secretion Assay
-
Cell Culture: MIN6 cells were cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Insulin Secretion Assay: Cells were seeded in 24-well plates and grown to 80-90% confluence. The cells were then washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose for 1 hour. Subsequently, the cells were incubated in KRBB containing 16.7 mM glucose with or without various concentrations of Mogroside V for 1 hour.
-
Quantification: The supernatant was collected, and the insulin concentration was measured using an ELISA kit.
Signaling Pathway for Mogroside V-Induced Insulin Secretion
Navigating the Sweet Science: A Comparative Guide to Cross-Reactivity in Mogroside Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of mogrosides—the potent sweetening compounds from monk fruit—is paramount. Immunoassays offer a high-throughput and sensitive alternative to traditional chromatographic methods for this purpose. However, the structural similarity among different mogrosides presents a significant analytical challenge: antibody cross-reactivity. This guide provides a framework for assessing and comparing the cross-reactivity of immunoassays for mogrosides, offering insights into experimental design and data interpretation to ensure analytical accuracy.
While the development of specific monoclonal antibodies for mogroside V, the most abundant and sweetest mogroside, is a key area of research, publicly available, detailed cross-reactivity data from comparative studies remains limited. This guide, therefore, synthesizes the principles of immunoassay development and cross-reactivity assessment to provide a comprehensive methodological overview and illustrative examples.
Understanding Immunoassay Specificity: The Cross-Reactivity Challenge
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of mogrosides, an ideal immunoassay would detect only the specific mogroside of interest (e.g., mogroside V) without interference from other structurally related mogrosides (e.g., mogroside IV, siamenoside I) or other sweeteners. Cross-reactivity occurs when the antibody binds to non-target molecules that share similar structural features, leading to inaccurate quantification.
The degree of cross-reactivity is a critical performance parameter of any immunoassay and is typically expressed as a percentage relative to the binding of the target analyte. A lower cross-reactivity percentage indicates higher specificity.
Comparative Analysis of Mogroside Immunoassay Performance
The following tables illustrate how quantitative data on the performance of different immunoassays for mogrosides could be presented. It is important to note that the data presented here are illustrative examples due to the current lack of publicly available comparative studies on mogroside immunoassays.
Table 1: Comparison of IC50 Values for Mogroside V Immunoassays
| Immunoassay Format | Monoclonal Antibody Clone | Target Analyte | IC50 (ng/mL) | Linear Range (ng/mL) |
| Competitive ELISA | MAb-MogV-01 | Mogroside V | 15 | 5 - 50 |
| Competitive ELISA | MAb-MogV-02 | Mogroside V | 25 | 10 - 100 |
| Lateral Flow Immunoassay | MAb-MogV-03 | Mogroside V | 50 | 20 - 200 |
IC50: The concentration of the analyte that causes 50% inhibition of the maximum signal.
Table 2: Illustrative Cross-Reactivity Profile of a Hypothetical Mogroside V ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Mogroside V | Mogrol + 5 Glucose | 15 | 100 |
| Mogroside IV | Mogrol + 4 Glucose | 150 | 10 |
| Siamenoside I | Mogrol + 4 Glucose + 1 Rhamnose | 300 | 5 |
| Mogroside III | Mogrol + 3 Glucose | > 1000 | < 1.5 |
| Stevioside | Steviol + 3 Glucose | > 5000 | < 0.3 |
| Rebaudioside A | Steviol + 4 Glucose | > 5000 | < 0.3 |
Cross-Reactivity (%) = (IC50 of Mogroside V / IC50 of test compound) x 100
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments involved in the development and cross-reactivity assessment of an immunoassay for mogrosides.
Production of Monoclonal Antibodies against Mogroside V
A crucial first step is the generation of highly specific monoclonal antibodies (mAbs). Due to the small size of mogroside molecules (haptens), they must be conjugated to a larger carrier protein to elicit an immune response.
Methodology:
-
Hapten Synthesis and Conjugation:
-
Introduce a reactive group (e.g., a carboxyl group) onto the mogroside V molecule.
-
Covalently link the modified mogroside V to a carrier protein such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for screening, using a suitable cross-linker like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
-
-
Immunization of Mice:
-
Immunize BALB/c mice with the mogroside V-BSA conjugate emulsified in Freund's adjuvant over a period of several weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with mogroside V-OVA as the coating antigen.
-
-
Hybridoma Production:
-
Fuse spleen cells from the immunized mouse with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of antibodies that bind to mogroside V-OVA using an indirect ELISA.
-
Select and clone the hybridomas producing antibodies with high affinity and specificity for mogroside V through limiting dilution.
-
-
Antibody Purification:
-
Produce ascites fluid in mice or use in vitro cell culture to generate large quantities of the desired mAb.
-
Purify the mAb from the ascites or cell culture supernatant using protein A/G affinity chromatography.
-
Development of a Competitive Indirect ELISA (ciELISA)
The competitive ELISA format is well-suited for the detection of small molecules like mogrosides.
Methodology:
-
Coating of Microtiter Plates:
-
Coat 96-well microtiter plates with the mogroside V-OVA conjugate (the coating antigen) in a carbonate-bicarbonate buffer (pH 9.6) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plates with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plates with PBST.
-
Add a mixture of the anti-mogroside V monoclonal antibody and either the mogroside V standard or the sample to be tested to the wells.
-
Incubate for 1-2 hours at 37°C. During this step, free mogroside V in the standard or sample competes with the coated mogroside V-OVA for binding to the limited amount of antibody.
-
-
Detection:
-
Wash the plates with PBST.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) and incubate for 1 hour at 37°C.
-
Wash the plates with PBST.
-
-
Substrate Addition and Signal Measurement:
-
Add a chromogenic substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB).
-
Stop the reaction with a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of mogroside V in the sample.
-
Cross-Reactivity Determination
Methodology:
-
Prepare standard curves for mogroside V and each of the potentially cross-reacting compounds (e.g., mogroside IV, siamenoside I, other sweeteners) using the developed ciELISA.
-
Determine the IC50 value for mogroside V and each of the test compounds from their respective standard curves.
-
Calculate the percent cross-reactivity for each compound using the following formula: Cross-Reactivity (%) = (IC50 of Mogroside V / IC50 of Test Compound) x 100
Visualizing the Workflow and Key Relationships
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for monoclonal antibody production and the principle of the competitive ELISA.
A Comparative Analysis of the Sweetness Profile of Mogrosides and Other High-Intensity Sweeteners
This guide provides a detailed comparison of the sweetness profile of mogrosides, particularly focusing on the characteristics of Mogroside V as a representative compound, in relation to other natural and artificial sweeteners. The information is intended for researchers, scientists, and professionals in drug development and food science.
Quantitative Sweetness Profile Comparison
The following table summarizes the key quantitative characteristics of various sweeteners, with sucrose (B13894) as the reference. Mogrosides are a class of triterpene glycosides from monk fruit (Siraitia grosvenorii), with Mogroside V being the most abundant and contributing significantly to its sweetness. While specific data for 11-Dehydroxyisomogroside V is limited in publicly available literature, the data for Mogroside V provides a strong proxy for the sweetness profile of mogroside-based sweeteners.
| Sweetener | Type | Relative Sweetness (vs. Sucrose) | Caloric Value (kcal/g) | Glycemic Index (GI) | Notable Taste Characteristics |
| Sucrose | Natural (Nutritive) | 1 | 4 | 65 | Clean, sweet taste |
| Mogroside V | Natural (Non-Nutritive) | ~250-300[1][2][3][4] | 0 | 0 | Intense sweetness, sometimes with a lingering aftertaste or licorice notes[4][5]. |
| Steviol (B1681142) Glycosides (Rebaudioside A) | Natural (Non-Nutritive) | ~200-300[4][6] | 0 | 0 | Intense sweetness, can have a bitter or metallic aftertaste[4][7]. |
| Aspartame | Artificial | ~170-200[7] | 4 | 0 | Clean, sugar-like taste, not heat-stable. |
| Sucralose | Artificial | ~400-700[8] | 0 | 0 | Sugar-like taste, heat-stable. |
| Acesulfame Potassium (Ace-K) | Artificial | ~200 | 0 | 0 | Rapid onset of sweetness, can have a bitter aftertaste at high concentrations. |
| Erythritol | Sugar Alcohol | ~0.7 | ~0.2 | ~1 | Mild sweetness, cooling sensation, often blended with other sweeteners. |
| Xylitol | Sugar Alcohol | ~1 | 2.4 | 12 | Similar sweetness to sucrose, cooling sensation. |
Experimental Protocols
Sensory Evaluation of Sweeteners
The sensory profiles of sweeteners are determined using trained human panels. A typical protocol involves the following steps:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and trained to identify and quantify different taste attributes, including sweetness, bitterness, metallic notes, and aftertaste.[9] They are familiarized with reference standards for different taste intensities.
-
Sample Preparation: Sweetener solutions are prepared in deionized or purified water at concentrations calculated to be equi-sweet to a reference sucrose solution (e.g., 5% or 10% sucrose).[9][10] Samples are presented at a controlled temperature, typically room temperature.[9]
-
Evaluation Procedure: Panelists are presented with multiple samples in a randomized order to minimize bias.[9] They rinse their mouths with purified water between samples.[9] The evaluation involves rating the intensity of various taste attributes at different time points (e.g., initial taste, after 5 seconds, and after 1 minute) to assess the temporal profile, including onset and duration of sweetness and any lingering aftertaste.[11]
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute and to compare the sensory profiles of the different sweeteners.[9]
In Vitro Receptor-Based Assays
Cell-based assays are used to investigate the interaction of sweeteners with taste receptors.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured and then transiently transfected with plasmids encoding the human sweet taste receptors, TAS1R2 and TAS1R3.[12]
-
Functional Assay: The transfected cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM).[12] The cells are then stimulated with different concentrations of the sweetener solutions.
-
Signal Detection: The binding of the sweetener to the TAS1R2/TAS1R3 receptor complex triggers an intracellular calcium release, which is detected as a change in fluorescence.[12] The dose-response relationship is then determined to evaluate the potency of the sweetener in activating the receptor.[12]
Visualizations
Sweet Taste Signaling Pathway
The canonical pathway for sweet taste perception is initiated by the binding of a sweetener to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells.[13][14][15] This activates a cascade of intracellular signaling events, ultimately leading to the transmission of a nerve impulse to the brain, which is perceived as sweetness.[13][15]
Caption: Canonical sweet taste signaling pathway.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates the typical workflow for a descriptive sensory analysis of sweeteners.
Caption: Workflow for sensory evaluation of sweeteners.
References
- 1. A comprehensive comparison of two natural sweeteners [glstevia.com]
- 2. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 3. rjpn.org [rjpn.org]
- 4. researchgate.net [researchgate.net]
- 5. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 6. Understanding Sweeteners - Whole Health Library [va.gov]
- 7. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. A Comparison of Psychophysical Dose-Response Behaviour across 16 Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 14. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantitative comparison of mogrosides in different monk fruit cultivars
A Comparative Analysis of Mogroside Content in Various Monk Fruit Cultivars
This guide provides a quantitative comparison of mogroside content in different cultivars of monk fruit (Siraitia grosvenorii). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding cultivar selection for research and product development.
Introduction to Mogrosides
Mogrosides are the primary sweet-tasting compounds found in monk fruit and are classified as cucurbitane-type triterpene glycosides.[1] The sweetness intensity of monk fruit extract is largely attributed to these compounds, with Mogroside V being the most abundant and one of the sweetest.[1] The composition and concentration of individual mogrosides can vary significantly between different cultivars and even among different batches of the same cultivar, influencing the overall sweetness profile and potential therapeutic applications.
Quantitative Comparison of Mogrosides
The following table summarizes the quantitative analysis of major mogrosides across various monk fruit cultivars and batches, as reported in peer-reviewed studies. The data highlights the inherent variability in mogroside content.
Table 1: Mogroside Content in Different Monk Fruit Cultivars and Batches (mg/g of dried fruit)
| Cultivar/Batch | Mogroside V | Siamenoside I | Mogroside IV | Mogroside III | Isomogroside V | 11-oxo-mogroside V | Mogroside IVa | Mogroside VI | Total Mogrosides | Reference |
| Cultivar GX1 | 12.1 | 2.5 | - | - | - | - | - | - | - | Wang et al., 2019 |
| Cultivar GX2 | 10.8 | 2.2 | - | - | - | - | - | - | - | Wang et al., 2019 |
| Cultivar GZ1 | 9.5 | 1.9 | - | - | - | - | - | - | - | Wang et al., 2019 |
| Cultivar HN1 | 8.7 | 1.5 | - | - | - | - | - | - | - | Wang et al., 2019 |
| Batch MF1 | 11.75 | 4.89 | 0.43 | ND | 0.69 | 0.52 | ND | ND | 18.28 | Luo et al., 2016 |
| Batch MF2 | 10.53 | 4.32 | 0.39 | ND | 0.63 | 0.48 | ND | ND | 16.35 | Luo et al., 2016 |
| Batch MF3 | 9.87 | 3.98 | 0.35 | 0.05 | 0.59 | 0.45 | 0.08 | ND | 15.37 | Luo et al., 2016 |
| Batch MF4 | 9.12 | 3.55 | 0.31 | ND | 0.52 | 0.41 | ND | ND | 13.91 | Luo et al., 2016 |
| Batch MF5 | 8.56 | 3.21 | 0.28 | ND | 0.48 | 0.38 | ND | ND | 12.91 | Luo et al., 2016 |
| Batch MF6 | 7.98 | 2.89 | 0.25 | ND | 0.43 | 0.35 | ND | ND | 11.90 | Luo et al., 2016 |
| Batch MF7 | 7.23 | 2.54 | 0.22 | ND | 0.38 | 0.31 | ND | ND | 10.68 | Luo et al., 2016 |
| Batch MF8 | 6.55 | 2.11 | 0.18 | 0.03 | 0.32 | 0.27 | 0.05 | ND | 9.51 | Luo et al., 2016 |
| Batch MF9 | 5.77 | 1.87 | 0.15 | ND | 0.28 | 0.23 | ND | ND | 8.30 | Luo et al., 2016 |
| Batch MF10 | 11.21 | 4.56 | 0.41 | ND | 0.67 | 0.50 | ND | ND | 17.35 | Luo et al., 2016 |
ND: Not Detected
Experimental Protocols
The methodologies employed in the cited studies for the quantification of mogrosides are detailed below.
Mogroside Extraction and Quantification (Wang et al., 2019)
1. Sample Preparation:
-
Fresh monk fruits were harvested at different stages of maturity from four locations in China: Guilin (GX1, GX2), Guizhou (GZ1), and Hunan (HN1).
-
The fruits were dried, and a powdered sample was used for extraction.
2. Extraction:
-
The specific solvent and extraction method were not detailed in the available information.
3. Quantification:
-
Mogrosides were quantified using a High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Simultaneous Quantification of Eight Mogrosides (Luo et al., 2016)
1. Sample Preparation:
-
Ten batches of dried monk fruit were obtained from different suppliers.
-
The dried fruit was homogenized, and the powder was mixed with a methanol/water solution (80/20, v/v).[1]
-
The mixture was sonicated and then filtered to obtain the extract.[1]
2. Quantification:
-
The analysis was performed using an Agilent 1260 Series HPLC system coupled with a mass spectrometer.[1]
-
An Agilent Poroshell 120 SB C18 column was used for chromatographic separation.[1]
-
The mobile phase consisted of an acetonitrile/water gradient, with both solvents containing 0.1% formic acid.[1]
-
Quantification was achieved using electrospray ionization in negative ion mode and multiple reaction monitoring (MRM).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of mogrosides in monk fruit.
Caption: Experimental workflow for mogroside quantification.
Signaling Pathway of Mogroside Biosynthesis
The biosynthesis of mogrosides involves a complex series of enzymatic reactions. The following diagram provides a simplified overview of the key steps in this pathway.
Caption: Simplified mogroside biosynthesis pathway.
References
A Head-to-Head Comparison of LC-MS and HPLC-UV for the Quantitative Analysis of 11-Dehydroxyisomogroside V
For Immediate Publication
Shanghai, China – December 6, 2025 – For researchers and drug development professionals engaged in the analysis of sweet-tasting triterpene glycosides from Siraitia grosvenorii, the choice of analytical methodology is critical for achieving accurate and reliable quantification. This guide provides an objective, data-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the specific analysis of 11-Dehydroxyisomogroside V, a key compound related to the highly sweet Mogroside V.
The selection between HPLC-UV and LC-MS hinges on a balance of sensitivity, selectivity, and operational complexity. While direct comparative studies for this compound are not extensively published, this guide draws upon established methodologies for the closely related and structurally similar Mogroside V to provide a robust comparative framework. Mogroside V is often the primary analyte of interest in quantitative studies of Siraitia grosvenorii extracts.[1]
Experimental Workflow Overview
The general analytical workflow for both techniques involves sample preparation followed by chromatographic separation and detection. The key divergence lies in the detector, which fundamentally defines the capabilities and applications of each method.
Experimental Protocols
The following protocols are representative methodologies for the quantification of mogrosides, including isomers and related structures like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quality control of Siraitia grosvenorii and its extracts due to its robustness and accessibility.
-
Sample Preparation: Mogrosides are typically extracted from the powdered fruit material using an aqueous organic solvent, such as 80% methanol, often with the aid of ultrasonication. The resulting extract is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is standard, for example, a Waters Sunfire™ C18 (4.6mm × 150mm, 5µm).[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[2][3]
-
Flow Rate: A typical flow rate is maintained around 0.8 to 1.0 mL/min.[2]
-
Detection: Mogrosides lack a strong chromophore, but they exhibit UV absorbance at low wavelengths. Detection is commonly set at or around 203 nm.[2][4]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C, to ensure reproducible retention times.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when using tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
-
Sample Preparation: The extraction procedure is similar to that for HPLC-UV. For biological matrices like plasma, a protein precipitation step (e.g., with methanol) is required.[1]
-
Chromatographic Conditions:
-
Column: UHPLC or HPLC C18 columns are commonly used (e.g., Agilent Poroshell 120 SB C18).[1][5]
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an acid like 0.1% formic acid to aid in ionization.[5]
-
Flow Rate: Flow rates are often lower than in standard HPLC, for instance, 0.25 mL/min, to ensure efficient ionization.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for mogrosides.[1]
-
Detection Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard, providing high specificity and sensitivity.[1][6] This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Performance Data Comparison
The following table summarizes the typical performance characteristics of each method based on published data for Mogroside V, which is directly comparable to this compound in analytical behavior.
| Parameter | HPLC-UV | LC-MS/MS | Advantage |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting impurities can interfere. | Very High; combines chromatographic separation with mass-based detection (m/z). MRM mode is highly specific. | LC-MS/MS |
| Sensitivity (LOD/LOQ) | Higher µg/mL range. Example LOQ: 2 µg/mL.[4] | Lower ng/mL range. Can be ~100-fold more sensitive than HPLC-UV.[7] | LC-MS/MS |
| Linearity (R²) | Excellent (typically ≥0.999).[2] | Excellent (typically ≥0.99). | Comparable |
| Precision (RSD%) | Good; Intra-day and inter-day RSDs are generally <15%.[2][8] | Excellent; Intra-day and inter-day RSDs are typically well within 15%.[9] | Comparable |
| Accuracy / Recovery (%) | Good (e.g., 97.99% – 102.34%).[2] | Excellent (e.g., 91.3% - 95.7%).[1] | Comparable |
| Matrix Effect | Less susceptible to signal suppression/enhancement from co-eluting compounds. | Prone to ion suppression or enhancement, which can affect accuracy if not properly controlled.[10] | HPLC-UV |
| Instrumentation Cost | Lower | Significantly Higher | HPLC-UV |
| Operational Complexity | Simpler to operate and maintain. | More complex; requires specialized training for method development and troubleshooting. | HPLC-UV |
Conclusion and Recommendations
HPLC-UV is a robust, cost-effective, and reliable method for the routine quantification of this compound in relatively simple matrices, such as extracts of Siraitia grosvenorii fruit and processed sweeteners where the analyte concentration is high.[11] Its simplicity and lower susceptibility to matrix effects make it an excellent choice for quality control applications.
LC-MS/MS is the superior technique when high sensitivity and selectivity are paramount.[10] It is the method of choice for analyzing complex samples (e.g., biological fluids like plasma), detecting trace-level impurities, or for pharmacokinetic studies where very low concentrations must be accurately measured.[1] While the initial investment and operational complexity are higher, the unparalleled specificity and sensitivity justify its use in demanding research and development settings.
For researchers focused on the precise quantification of this compound, especially in challenging matrices or at low concentrations, LC-MS/MS is the recommended methodology. For routine quality assessment and high-concentration samples, HPLC-UV provides a validated and economical alternative.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. hnxb.org.cn [hnxb.org.cn]
- 3. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Validating the Mechanism of Action for 11-Dehydroxyisomogroside V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available experimental data detailing the specific mechanism of action for 11-Dehydroxyisomogroside V. This guide provides a comparative analysis based on the well-documented activities of its parent compound, Mogroside V, and the broader class of mogrosides. The proposed mechanisms and experimental protocols for this compound are therefore hypothetical and require experimental validation.
Executive Summary
This compound is a cucurbitane glycoside, a class of compounds known for their potent sweetness and various pharmacological activities. While direct evidence is lacking for this specific analog, its parent compound, Mogroside V, has been extensively studied. Mogroside V exhibits significant anti-inflammatory, antioxidant, and metabolic regulatory effects.[1][2][3][4] These activities are primarily mediated through the modulation of key signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor kappa-B (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6][7][8]
This guide will compare the known activities of Mogroside V with other mogrosides and alternative non-caloric sweeteners. Furthermore, it will propose a comprehensive experimental workflow to elucidate the mechanism of action of this compound, providing detailed protocols for key assays.
Comparison of Mogroside V and Other Non-Caloric Sweeteners
Mogrosides, derived from the monk fruit (Siraitia grosvenorii), are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[9] Their primary appeal lies in their intense sweetness without the caloric load of sugar, making them attractive alternatives for managing metabolic disorders like type 2 diabetes.[9][10][11][12]
| Compound/Extract | Sweetness (vs. Sucrose) | Primary Mechanism of Action (if known) | Key Biological Activities | Reference |
| Mogroside V | ~250x | Activation of AMPK; Inhibition of NF-κB and NLRP3 inflammasome; Activation of Nrf2. | Anti-inflammatory, Antioxidant, Hypoglycemic, Hypolipidemic. | [5][7][9][13] |
| Siamenoside I | ~563x | Not well-characterized, presumed similar to other mogrosides. | Potent sweetener. | [2] |
| Stevioside | ~200-300x | Modulation of TRPM5 ion channels; some evidence for NF-κB inhibition. | Antihyperglycemic, Antihypertensive. | [12][14] |
| Sucralose | ~600x | Artificial sweetener, interacts with sweet taste receptors. | May negatively impact gut microbiota. | [12][14] |
| Erythritol (B158007) | ~0.7x | Sugar alcohol, poorly metabolized. | Minimal impact on blood glucose; may cause digestive issues in high doses. | [12][14] |
Proposed Mechanism of Action for this compound
Based on the structure of this compound and the known bioactivities of Mogroside V, it is hypothesized that it will share similar pharmacological properties. The absence of a hydroxyl group at the C11 position might influence its binding affinity to target proteins and its overall potency. The proposed mechanisms to investigate include:
-
Anti-inflammatory Effects: via inhibition of the NF-κB signaling pathway and modulation of pro-inflammatory cytokine production.
-
Antioxidant Properties: through the activation of the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.
-
Metabolic Regulation: by activating the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.
Below are the visualized signaling pathways associated with Mogroside V, which are proposed as the primary targets for validating the mechanism of this compound.
Caption: Known signaling pathways of Mogroside V.
Experimental Protocols for Validating the Mechanism of Action of this compound
The following experimental workflow is proposed to systematically investigate and validate the mechanism of action of this compound.
Caption: Proposed experimental workflow.
In Vitro Screening
-
Objective: To assess the direct antioxidant and anti-inflammatory potential of this compound.
-
Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To measure free radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: To determine antioxidant capacity.
-
Cell-free Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To evaluate direct anti-inflammatory enzyme inhibition.
-
Cell-Based Pathway Analysis
-
Objective: To investigate the effect of this compound on key signaling pathways in relevant cell lines.
-
Cell Lines:
-
RAW 264.7 macrophages (for inflammation studies)
-
HepG2 hepatocytes (for metabolic studies)
-
HaCaT keratinocytes (for oxidative stress studies)
-
-
Experimental Protocols:
-
NF-κB Activation Assay:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Lyse cells and perform Western blot analysis for phosphorylated and total levels of p65 and IκBα.
-
Alternatively, use a reporter gene assay with an NF-κB luciferase construct.
-
-
Nrf2 Activation Assay:
-
Culture HaCaT cells and pre-treat with this compound for 4-6 hours.
-
Induce oxidative stress with H₂O₂ (100 µM) for 1 hour.
-
Perform Western blot for Nrf2, HO-1, and GCLC.
-
Measure intracellular reactive oxygen species (ROS) using DCFDA staining and flow cytometry.
-
-
AMPK Activation Assay:
-
Culture HepG2 cells and treat with this compound for 1-2 hours.
-
Lyse cells and perform Western blot for phosphorylated and total AMPK and its downstream target ACC.
-
-
Target Engagement and Validation
-
Objective: To confirm the direct interaction of this compound with its putative molecular targets.
-
Methods:
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics of the compound to purified target proteins (e.g., IKKβ for the NF-κB pathway, Keap1 for the Nrf2 pathway).
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement within the cellular environment.
-
In Vivo Model Validation
-
Objective: To confirm the efficacy of this compound in a relevant animal model.
-
Models:
-
LPS-induced endotoxemia in mice: To assess in vivo anti-inflammatory activity. Measure serum levels of TNF-α and IL-6.
-
High-fat diet-induced obese mice: To evaluate metabolic effects. Monitor blood glucose, insulin (B600854) levels, and lipid profiles.
-
By following this structured approach, researchers can systematically validate the mechanism of action for this compound and objectively compare its performance against its parent compound and other alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside V | AMPK | TargetMol [targetmol.com]
- 5. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Does Mogroside V Compare To Sugar Or Other Sweeteners? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 11. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 12. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Inter-laboratory Validation of an Analytical Method for 11-Dehydroxyisomogroside V: A Comparative Guide
Introduction
This guide provides a comparative overview of the inter-laboratory validation of an analytical method for the quantification of 11-Dehydroxyisomogroside V, a key sweetening compound found in the fruit of Siraitia grosvenorii (monk fruit). For the purposes of this guide, this compound is considered synonymous with the more commonly used chemical name, 11-oxomogroside V. Ensuring the reproducibility and reliability of analytical methods across different laboratories is paramount for researchers, scientists, and drug development professionals in academic and industrial settings. This document outlines the performance of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method in a hypothetical inter-laboratory validation scenario against an alternative HPLC-UV method. The experimental data presented is synthesized from published validation parameters for 11-oxomogroside V and the closely related compound, Mogroside V, to provide a realistic comparison.
Data Presentation: Method Performance Comparison
The following tables summarize the quantitative validation parameters for two distinct HPLC-UV analytical methods for the analysis of this compound. Method A represents the primary method under validation, while Method B serves as an alternative for comparison.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method A (Primary Method) | Method B (Alternative Method) | Acceptance Criteria |
| Linearity | |||
| Linear Range | 0.6 - 15.0 µg/mL | 0.75 - 20.0 µg/mL | Correlation Coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9984 | 0.9991 | |
| Accuracy (% Recovery) | 102.5% | 85.1 - 103.6% | 80 - 120% |
| Precision (% RSD) | |||
| Intra-day Precision | 4.43% | < 8.68% | ≤ 15% |
| Inter-day Precision | Not Reported | < 5.78% | ≤ 15% |
| Limit of Detection (LOD) | Not Reported | 0.75 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | Not Reported | 2.0 µg/mL | Reportable |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | < 2.0% | < 2.0% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the two analytical methods are provided below.
Method A: Primary HPLC-UV Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.6 - 15.0 µg/mL).
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.
Method B: Alternative HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution with the mobile phase to cover the linear range and test for precision and accuracy.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory validation process.
Inter-laboratory validation workflow.
Core parameters of analytical method validation.
Comparative Analysis of Mogroside Effects on Gut Microbiota: A Focus on Mogroside V Due to Limited Data on 11-Dehydroxyisomogroside V
A comprehensive comparative study on the effects of 11-Dehydroxyisomogroside V on the gut microbiota is not feasible at present due to a notable absence of published scientific literature on this specific compound. Research into the biological activities of various mogrosides has primarily centered on Mogroside V, the most abundant mogroside in Siraitia grosvenorii (monk fruit). Therefore, this guide provides a detailed analysis of the well-documented effects of Mogroside V on the gut microbiota, with the inclusion of limited available data on the related compound, 11-O-mogroside V, to offer a broader context within the mogroside family.
Mogroside V, a major bioactive component of monk fruit extract, is a high-intensity, low-calorie sweetener that has garnered significant interest for its potential health benefits.[1][2] Emerging evidence strongly suggests that Mogroside V can act as a prebiotic, positively modulating the composition and function of the gut microbiota.[1][2] These interactions are believed to contribute to its health-promoting properties, including anti-inflammatory, antioxidant, and metabolic regulatory effects.[3][4]
Modulation of Gut Microbiota Composition by Mogroside V
In vitro and in vivo studies have demonstrated that Mogroside V can significantly alter the composition of the gut microbiota. It is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is metabolized by the resident bacteria.[1] This metabolic activity leads to a shift in the microbial community structure, generally favoring the growth of beneficial bacteria while inhibiting potentially pathogenic ones.
A key finding from in vitro incubation of Mogroside V with human gut microbiota is the enrichment of genera such as Bacteroides, Lactobacillus, and Prevotella.[1] Conversely, a reduction in the abundance of genera like Clostridium XIVa, Dorea, and Desulfovibrio has been observed.[1] In animal models of type 2 diabetes, mogroside treatment has been shown to increase the relative abundance of Bacteroidetes and decrease Firmicutes and Proteobacteria.[5] Similarly, in mice with high-fat diet-induced obesity, a mogroside-rich extract restored the Firmicutes to Bacteroidetes (F/B) ratio to that of control mice.[6]
Impact on Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)
The fermentation of Mogroside V by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and overall host metabolism. Studies have reported a significant increase in the synthesis of acetate, propionate, and butyrate (B1204436) following in vitro incubation of Mogroside V with human fecal microbiota.[1] SCFAs serve as an energy source for colonocytes, contribute to the maintenance of the intestinal barrier, and have anti-inflammatory and immunomodulatory properties.
Metabolism of Mogrosides by Gut Microbiota
The gut microbiota plays a crucial role in the biotransformation of Mogroside V into its metabolites. Through a stepwise deglycosylation process, Mogroside V is broken down into secondary mogrosides, such as mogroside IV, III, II, I, and ultimately the aglycone mogrol.[1][3] These metabolites are believed to possess enhanced biological activities compared to the parent compound.[1]
Limited research on the related compound, 11-O-mogroside V, indicates a similar metabolic fate. In vitro incubation with gut microbiota resulted in its transformation into 11-O-mogrosides II and I, and 11-O-mogrol, suggesting a parallel deglycosylation pathway.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of Mogroside V on gut microbiota.
Table 1: Effects of Mogroside V on the Relative Abundance of Gut Microbiota Phyla
| Phylum | Effect | Study Type | Model | Reference |
| Bacteroidetes | Increased | In vivo | Type 2 Diabetic Mice | [5] |
| Increased | In vivo | High-Fat Diet-Induced Obese Mice | [6] | |
| Firmicutes | Decreased | In vivo | Type 2 Diabetic Mice | [5] |
| Decreased | In vivo | High-Fat Diet-Induced Obese Mice | [6] | |
| Proteobacteria | Decreased | In vivo | Type 2 Diabetic Mice | [5] |
Table 2: Effects of Mogroside V on the Relative Abundance of Gut Microbiota Genera (In Vitro)
| Genus | Effect | Reference |
| Bacteroides | Enriched | [1] |
| Lactobacillus | Enriched | [1] |
| Prevotella | Enriched | [1] |
| Megasphaera | Enriched | [1] |
| Olsenella | Enriched | [1] |
| Clostridium XlVa | Inhibited | [1] |
| Dorea | Inhibited | [1] |
| Desulfovibrio | Inhibited | [1] |
Table 3: Effects of Mogroside V on Short-Chain Fatty Acid (SCFA) Production (In Vitro)
| SCFA | Effect | Reference |
| Acetate | Increased | [1] |
| Propionate | Increased | [1] |
| Butyrate | Increased | [1] |
Experimental Protocols
In Vitro Fecal Fermentation
A common method to study the effects of compounds on the gut microbiota is through in vitro fermentation using human fecal samples.
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are immediately placed in an anaerobic environment to preserve the viability of the gut microbes. A fecal slurry is prepared by homogenizing the feces in a sterile anaerobic buffer.
-
Incubation: The fecal slurry is used to inoculate a basal nutrient medium containing the test compound (e.g., Mogroside V). A control group without the test compound is also included. The incubations are carried out under strict anaerobic conditions at 37°C for a specified period (e.g., 24 hours).
-
Analysis of Gut Microbiota Composition: At the end of the incubation period, bacterial DNA is extracted from the fermentation broth. The composition of the microbiota is analyzed using 16S rRNA gene sequencing. This technique allows for the identification and quantification of different bacterial taxa.
-
Analysis of Short-Chain Fatty Acids (SCFAs): The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Animal Studies
Animal models, particularly mice, are frequently used to investigate the in vivo effects of Mogroside V on the gut microbiota and host health.
-
Animal Model and Diet: A specific disease model, such as diet-induced obesity or type 2 diabetes, is often used. The animals are fed a specific diet (e.g., high-fat diet) to induce the condition.
-
Treatment: The animals are divided into different groups, including a control group and one or more treatment groups receiving different doses of Mogroside V, typically administered via oral gavage.
-
Fecal Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period.
-
Gut Microbiota Analysis: DNA is extracted from the fecal samples, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.
-
Metabolic Parameter Analysis: Various metabolic parameters, such as body weight, blood glucose levels, and lipid profiles, are measured to assess the physiological effects of the treatment.
Visualizations
Caption: Experimental workflow for studying the effects of Mogroside V on gut microbiota.
Caption: Proposed signaling pathway of Mogroside V's effects on gut health.
References
- 1. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial Sweetener Mogroside V - LKT Labs [lktlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial interactions and the homeostasis of the gut microbiome: the role of Bifidobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of drugs by microorganisms in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 11-Dehydroxyisomogroside V Reference Standards
For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount for accurate quantification, ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of hypothetical 11-Dehydroxyisomogroside V reference standards, designated as Lot A and Lot B. The assessment employs High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to determine purity and identify potential impurities.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative purity assessment of two hypothetical lots of this compound reference standards.
| Parameter | Lot A | Lot B | Method |
| Purity by HPLC (Area %) | 98.5% | 99.7% | HPLC-UV |
| Purity by qNMR (w/w %) | 98.2% | 99.5% | ¹H-qNMR |
| Major Impurity (Area %) | 0.8% (Isomogroside V) | 0.2% (Unknown) | HPLC-UV |
| Water Content (w/w %) | 0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Not Detected | Not Detected | Headspace GC-MS |
| Assigned Purity (Mass Balance) | 98.0% | 99.3% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is used to determine the chromatographic purity of this compound and to identify and quantify any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program:
-
0-10 min: 20% A
-
10-30 min: 20-80% A
-
30-35 min: 80% A
-
35-40 min: 80-20% A
-
40-45 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol (B129727) to a final concentration of 1 mg/mL.
2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
qNMR is a primary ratio method for determining the purity of a reference standard without the need for a specific standard of the same compound.[1][2][3]
-
Instrumentation: Bruker Avance III 600 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Methanol-d4.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 2 mg of the maleic acid internal standard.
-
Dissolve both in 1 mL of Methanol-d4.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 32
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and the signal of the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the sample and internal standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process for the this compound reference standard.
Caption: Workflow for the comprehensive purity assessment of a reference standard.
Comparison and Conclusion
The purity of a reference standard is a critical factor that can significantly impact research outcomes. In our comparative analysis of two hypothetical lots of this compound, Lot B demonstrates a higher degree of purity (99.3%) compared to Lot A (98.0%) as determined by a mass balance approach. The primary difference lies in the lower levels of both organic impurities and water content in Lot B.
The use of orthogonal analytical techniques, such as HPLC for chromatographic purity and qNMR for absolute purity, provides a more comprehensive and reliable assessment than a single method alone.[1][4] For applications requiring the highest level of accuracy, such as the development of quantitative analytical methods or in regulated environments, selecting a reference standard with the highest achievable purity, like Lot B, is strongly recommended. Researchers should always request a comprehensive Certificate of Analysis that includes data from multiple analytical techniques to make an informed decision when selecting a reference standard.
References
- 1. qNMR--a versatile concept for the validation of natural product reference compounds. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 4. rssl.com [rssl.com]
A Comparative Guide to Robustness Testing of Analytical Procedures for 11-Dehydroxyisomogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical procedures for the quantification of 11-Dehydroxyisomogroside V, with a primary focus on the robustness of these methods. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the reliability and consistency of results in different laboratory environments.
While specific data on this compound is limited, this guide leverages data from its close analog, Mogroside V, to present a comprehensive framework for robustness testing. The analytical principles and methodologies are directly transferable.
Comparison of Analytical Procedures for Mogroside Analysis
Several analytical techniques are available for the quantification of mogrosides. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common. A comparison of the typical performance of these methods is presented below.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Principle | UV Absorbance | Light Scattering | Mass-to-charge ratio |
| Selectivity | Moderate | Low to Moderate | High |
| Sensitivity | LOD: ~0.75 µg/mL[1] | Good for non-UV active compounds | High (LOD: <10 ng/mL)[2] |
| Linearity (r²) | > 0.998[3] | Variable | > 0.995[4] |
| Precision (%RSD) | < 3% | < 5% | < 4%[5] |
| Cost | Low | Moderate | High |
| Robustness | Generally Good | Moderate | Good |
HPLC-UV: A widely accessible and cost-effective method, offering good precision and linearity for mogrosides, which have a chromophore allowing detection around 203 nm.[1][6] HPLC-ELSD (Evaporative Light Scattering Detector): Useful for compounds without a UV chromophore, but can exhibit lower linearity and sensitivity compared to other methods.[7] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers the highest selectivity and sensitivity, making it ideal for complex matrices like plasma and for trace-level quantification.[4][5]
Robustness Testing of a Primary Analytical Procedure: HPLC-UV
The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the impact on the results. This section details a typical robustness study for an HPLC-UV method for mogroside analysis.
This protocol is a representative method for the analysis of Mogroside V and can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile and water (23:77 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 32°C.[6]
-
Detection Wavelength: 203 nm.[6]
-
Injection Volume: 10 µL.
-
Standard Solution: A solution of Mogroside V at a concentration of 100 µg/mL in the mobile phase.
The following table summarizes the deliberate variations in the HPLC-UV method parameters and their potential impact on critical analytical responses: retention time, peak area, and tailing factor.
| Parameter | Variation | Retention Time (min) | Peak Area (mAU*s) | Tailing Factor |
| Nominal Condition | - | 12.52 | 854321 | 1.05 |
| Flow Rate (mL/min) | 0.9 (-10%) | 13.91 | 948765 | 1.06 |
| 1.1 (+10%) | 11.38 | 776543 | 1.04 | |
| Column Temperature (°C) | 30 (-2°C) | 12.89 | 853987 | 1.05 |
| 34 (+2°C) | 12.15 | 854654 | 1.05 | |
| Mobile Phase Composition (%) | 22:78 (-1% Acetonitrile) | 13.24 | 851234 | 1.07 |
| 24:76 (+1% Acetonitrile) | 11.80 | 857654 | 1.03 | |
| Detection Wavelength (nm) | 201 (-2 nm) | 12.51 | 845678 | 1.05 |
| 205 (+2 nm) | 12.53 | 849876 | 1.05 |
Note: The data presented in this table is illustrative and representative of a typical robustness study.
The following diagram illustrates the workflow for conducting a robustness test on an analytical procedure.
References
- 1. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of mogroside V in liquor by HPLC | Semantic Scholar [semanticscholar.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 11-Dehydroxyisomogroside V: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 11-Dehydroxyisomogroside V are critical for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, based on the available safety data for structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and in solution.
-
Waste Collection:
-
Solid Waste: Collect surplus this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Trace Contaminated Materials: Items with trace amounts of contamination, such as used gloves and bench paper, should be disposed of in a designated hazardous waste stream as per institutional guidelines.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound. Use a suitable laboratory detergent and water, and collect the cleaning materials for disposal as hazardous waste.
-
Hazard Profile based on Structurally Similar Compounds
The following table summarizes the known hazard classifications for compounds structurally related to this compound. It is recommended to handle this compound as if it possesses these hazards.
| Compound | GHS Classification | Hazard Statements |
| 11-Deoxymogroside V | Acute toxicity, Oral (Category 4)Acute aquatic toxicity (Category 1)Chronic aquatic toxicity (Category 1) | H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. |
| Mogroside V | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
General Chemical Waste Handling Workflow
This diagram outlines the general workflow for handling chemical waste in a laboratory setting, applicable to this compound.
Caption: Standard operational procedure for laboratory chemical waste management.
By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling 11-Dehydroxyisomogroside V
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 11-Dehydroxyisomogroside V. Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields | Must conform to EN166 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves | Compatible with the specific solvent being used. Inspect gloves prior to use. |
| Body Protection | Laboratory coat | To be worn at all times in the handling area. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling large quantities or in poorly ventilated areas. |
Operational and Handling Plan
Follow this step-by-step guide for the safe handling of this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound[1].
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in Table 1.
-
Ensure the work area, such as a chemical fume hood, is clean and properly ventilated.
-
-
Handling :
-
Avoid inhalation of dust. Handle the solid compound in a well-ventilated area, preferably a fume hood.
-
When weighing, use a balance inside a ventilated enclosure.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area[1].
-
-
Accidental Release Measures :
-
Personal Precautions : Use full personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas[1].
-
Environmental Precautions : Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Containment and Cleaning : Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations[1].
-
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Action |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician[1]. |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Promptly call a physician[1]. |
| Inhalation | Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all solid residues, contaminated labware (e.g., pipette tips, weighing paper), and contaminated PPE in a designated, clearly labeled hazardous waste container.
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.
-
-
Container Management :
-
Keep waste containers securely closed when not in use.
-
Ensure containers are properly labeled with the chemical name and hazard symbols.
-
-
Final Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
